D-Ribose
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
10018-08-3 |
|---|---|
Molecular Formula |
C5H10O5 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
(3R,4R,5R)-oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1 |
InChI Key |
SRBFZHDQGSBBOR-SOOFDHNKSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@H](C(O1)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O |
physical_description |
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] |
vapor_pressure |
0.00000085 [mmHg] |
Origin of Product |
United States |
Biosynthesis of D Ribose: Pathways and Regulatory Mechanisms
The Pentose (B10789219) Phosphate (B84403) Pathway (PPP) as the Primary Biosynthetic Route
The Pentose Phosphate Pathway, also known as the phosphogluconate pathway or the hexose (B10828440) monophosphate shunt, diverges from glycolysis at the level of glucose-6-phosphate. wikipedia.orglibretexts.org Unlike glycolysis, which is primarily focused on ATP production, the PPP is largely anabolic. wikipedia.orgcreative-proteomics.com The pathway is divided into two distinct phases: the oxidative phase and the non-oxidative phase. wikipedia.orgkhanacademy.org The oxidative phase is irreversible and generates NADPH and pentose phosphates, while the non-oxidative phase involves the reversible interconversion of sugar phosphates. wikipedia.orgnih.gov The direction and intermediates produced by the PPP are influenced by the cell's specific needs. libretexts.org
Oxidative Phase of the PPP
The oxidative phase is the initial and irreversible part of the PPP, primarily responsible for the generation of NADPH. creative-proteomics.commicrobenotes.com This phase involves a series of enzymatic reactions that convert glucose-6-phosphate into ribulose-5-phosphate, producing two molecules of NADPH in the process. creative-proteomics.comnih.govnumberanalytics.com
The first and rate-limiting enzyme of the Pentose Phosphate Pathway is Glucose-6-Phosphate Dehydrogenase (G6PDH). nih.govnih.govfrontiersin.org This enzyme catalyzes the oxidation of glucose-6-phosphate to 6-phosphoglucono-δ-lactone. microbenotes.comnih.govfrontiersin.org This reaction is coupled with the reduction of NADP⁺ to NADPH, generating the first molecule of NADPH in the pathway. microbenotes.comaklectures.com G6PDH is a key regulatory point of the PPP, and its activity is modulated by the cellular concentration of NADPH; high levels of NADPH inhibit the enzyme through a feedback mechanism, thereby reducing the flux through the PPP. creative-proteomics.comfrontiersin.org
Following the action of G6PDH, 6-phosphoglucono-δ-lactone is hydrolyzed to 6-phosphogluconate by the enzyme 6-phosphogluconolactonase. libretexts.orgmicrobenotes.comaklectures.com Subsequently, 6-phosphogluconate is oxidatively decarboxylated by 6-phosphogluconate dehydrogenase, producing ribulose-5-phosphate, another molecule of NADPH, and releasing CO₂. aklectures.comwikipedia.org Thus, the oxidative phase effectively converts glucose-6-phosphate into ribulose-5-phosphate, generating two molecules of NADPH per molecule of glucose-6-phosphate processed. aklectures.com
NADPH produced during this phase is a vital reducing equivalent used in numerous cellular processes. khanacademy.orgmicrobenotes.comwikipedia.org Its functions include supporting reductive biosynthesis reactions, such as fatty acid and cholesterol synthesis, and protecting cells against oxidative stress by maintaining the reduced state of glutathione (B108866). wikipedia.orgcreative-proteomics.comwikipedia.org This is particularly important in red blood cells, which rely heavily on the PPP for NADPH to prevent oxidative damage. wikipedia.orgcreative-proteomics.comlibretexts.org
Non-Oxidative Phase of the PPP
The non-oxidative phase of the PPP is characterized by the reversible interconversion of sugar phosphates. creative-proteomics.comwikipedia.orgkhanacademy.org This phase does not produce NADPH but is crucial for synthesizing ribose-5-phosphate (B1218738) and for channeling excess pentose phosphates back into glycolysis or gluconeogenesis. creative-proteomics.comwikipedia.orgnih.gov
The non-oxidative phase begins with ribulose-5-phosphate, the product of the oxidative phase. wikipedia.orgkhanacademy.org Depending on cellular needs, ribulose-5-phosphate can be converted into two different five-carbon sugar phosphates: ribose-5-phosphate and xylulose-5-phosphate. libretexts.orgkhanacademy.org These pentose phosphates, along with other sugar phosphates like erythrose-4-phosphate and sedoheptulose-7-phosphate, are then rearranged through a series of reactions catalyzed by the enzymes transketolase and transaldolase. libretexts.orgmicrobenotes.com These interconversions allow the cell to balance the production of ribose-5-phosphate for nucleotide synthesis with the utilization of intermediates for other metabolic pathways. libretexts.orgmicrobenotes.com
Two key enzymes in the non-oxidative phase are Ribose-5-Phosphate Isomerase (RPI) and Ribulose-5-Phosphate Epimerase. creative-proteomics.comlibretexts.orgmicrobenotes.comwikipedia.orgnih.gov Ribose-5-Phosphate Isomerase catalyzes the reversible isomerization of ribulose-5-phosphate to ribose-5-phosphate. wikipedia.orgmicrobenotes.comnumberanalytics.commedtigo.comhomeocareclinic.in This reaction is essential for providing the ribose-5-phosphate required for nucleotide synthesis. wikipedia.orgmicrobenotes.commedtigo.com RPI exists in two isoforms, RPIA and RPIB, which show structural and functional differences across organisms. medtigo.com RPIA is more common in plants and some bacteria, while RPIB is found in other organisms, including various bacteria and fungi. medtigo.com Ribulose-5-Phosphate Epimerase catalyzes the epimerization of ribulose-5-phosphate to xylulose-5-phosphate. libretexts.orgnumberanalytics.comnih.gov The combined actions of these isomerases and epimerases, along with transketolase and transaldolase, facilitate the complex interconversion of sugar phosphates, allowing the PPP to adapt to the cell's metabolic demands for nucleotide synthesis, glycolysis, or gluconeogenesis. creative-proteomics.comlibretexts.orgmicrobenotes.com
Transketolase and Transaldolase Reactions in Carbon Shuttling
The non-oxidative phase of the PPP involves a series of reversible reactions catalyzed by transketolase and transaldolase. tuscany-diet.netmit.edunih.gov These enzymes facilitate the interconversion of sugar phosphates, effectively shuttling carbon units between different molecules. mit.edunih.govnih.gov This allows for the production of various pentoses, including ribose-5-phosphate, and also links the PPP to glycolysis by producing intermediates like fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate. khanacademy.orglibretexts.orgwikipedia.orgmit.edunih.gov
Transketolase catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor. Key reactions catalyzed by transketolase in the non-oxidative PPP include the transfer of a two-carbon unit from xylulose-5-phosphate to ribose-5-phosphate, producing glyceraldehyde-3-phosphate and sedoheptulose-7-phosphate. tuscany-diet.netnih.gov It also catalyzes the transfer of a two-carbon unit from xylulose-5-phosphate to erythrose-4-phosphate, yielding fructose-6-phosphate and glyceraldehyde-3-phosphate. tuscany-diet.netnih.gov
Transaldolase catalyzes the transfer of a three-carbon unit from a sedoheptulose-7-phosphate donor to a glyceraldehyde-3-phosphate acceptor, resulting in the formation of erythrose-4-phosphate and fructose-6-phosphate. tuscany-diet.netnih.gov These reactions are crucial for rearranging the carbon skeletons of sugar phosphates and ensuring the flexibility of the PPP to meet cellular demands for either NADPH or pentose phosphates. khanacademy.orgmit.edunih.gov
Regulation of PPP Flux and D-Ribose-5-Phosphate Production
The flux through the PPP, and consequently the production of this compound-5-phosphate, is tightly regulated to align with cellular requirements. ontosight.aiontosight.ai This regulation occurs at multiple levels, including the availability of substrates, the cellular energy status, and the allosteric and transcriptional control of key enzymes. libretexts.orgnumberanalytics.comnih.gov
Cellular Energy Status and NADP+ Availability
A primary regulatory point of the PPP is the availability of NADP+, the oxidized form of NADPH. libretexts.orgnumberanalytics.comnih.gov The oxidative phase of the PPP consumes NADP+ and produces NADPH. libretexts.orgnumberanalytics.com Glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the oxidative phase, is allosterically stimulated by NADP+ and strongly inhibited by NADPH. libretexts.orgnumberanalytics.comwikipedia.org A high ratio of NADP+/NADPH indicates a demand for reducing power, activating G6PD and increasing flux through the oxidative PPP, thus leading to increased production of ribulose-5-phosphate, which can then be isomerized to ribose-5-phosphate. libretexts.orgnumberanalytics.comnih.gov Conversely, a high NADPH concentration inhibits G6PD, slowing down the pathway. numberanalytics.comwikipedia.org The cellular energy status, particularly the levels of ATP, can also influence G6PD activity, with high ATP levels indicating a high energy status and inhibiting G6PD. numberanalytics.com
Allosteric and Transcriptional Regulation of Key PPP Enzymes
Beyond NADP+ availability, the activity of key PPP enzymes is also controlled by allosteric and transcriptional mechanisms. G6PD is a crucial regulatory enzyme subject to allosteric inhibition by NADPH. libretexts.orgnumberanalytics.comwikipedia.org The non-oxidative phase enzymes, transketolase and transaldolase, are regulated by the availability of their substrates and products. numberanalytics.com High levels of downstream metabolites can exert feedback inhibition on these enzymes. numberanalytics.com Transcriptional regulation also plays a role in controlling PPP flux by altering the cellular concentrations of PPP enzymes in response to long-term changes in metabolic demand or cellular conditions, such as oxidative stress or increased cell proliferation. nih.govnumberanalytics.com
Alternative and Engineered Biosynthetic Mechanisms for This compound (B76849) Production
While the PPP is the primary natural route for this compound biosynthesis in most organisms, alternative pathways exist in some microorganisms, and engineered approaches have been developed for the industrial production of this compound. wikipedia.org
Fermentative Production by Genetically Modified Microbial Strains
Fermentation by genetically modified microbial strains is a significant method for the commercial production of this compound. wikipedia.org Various microorganisms, such as Bacillus subtilis and Escherichia coli, have been engineered to enhance this compound yields. These approaches often involve manipulating the carbon flow through metabolic pathways to direct more substrate towards this compound production.
Role of Transketolase-Deficient Mutants in Enhanced this compound Yields
Genetic modification strategies frequently target key enzymes in competing or downstream pathways to increase the availability of precursors for this compound synthesis. One effective strategy involves using transketolase-deficient mutants. nih.gov Transketolase in the non-oxidative PPP can shunt ribose-5-phosphate and other pentose phosphates back into glycolytic intermediates like fructose-6-phosphate and glyceraldehyde-3-phosphate. tuscany-diet.netnih.govnih.gov By reducing or eliminating transketolase activity, the flow of carbon from the oxidative PPP is redirected, leading to an accumulation of pentose phosphates, including ribose-5-phosphate. nih.gov This enhanced availability of ribose-5-phosphate serves as a direct precursor for this compound production, significantly increasing the yield in fermentative processes. Research findings indicate that site-specific disruption of the tkt gene, encoding transketolase, in organisms like Corynebacterium ammoniagenes can lead to a substantial increase in the accumulation of products derived from ribose-5-phosphate, such as nucleotides. nih.gov This demonstrates the effectiveness of targeting transketolase to enhance carbon flux towards this compound and its derivatives. nih.gov
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 765 |
| This compound-5-phosphate | 77982 wikipedia.orgmpg.demitoproteome.orgnih.gov |
| Transketolase | 90349286 |
| Transaldolase | 90349285 |
| NADP+ | 5885 wikipedia.org |
| NADPH | 5884 nih.govmetabolomicsworkbench.org, 131673986 fishersci.ca, 57369863 nih.gov |
| Glucose-6-phosphate dehydrogenase (G6PD) | 90349291 |
| 6-phosphogluconate dehydrogenase | 90349289 |
| Ribulose-5-phosphate | 439184 mpg.deuni.lunih.gov |
| Xylulose-5-phosphate | 24890198 sigmaaldrich.com |
| Erythrose-4-phosphate | 122357 nih.govmpg.deuni.lumetabolomicsworkbench.orgnih.gov |
| Fructose-6-phosphate | 69507 nih.govuni.lumetabolomicsworkbench.org, 603 mpg.de, 15648788 nih.gov |
| Glyceraldehyde-3-phosphate | 729 wikipedia.orguni.lu, 439168 mpg.denih.gov |
Data Table: Key Enzymes and Regulation in the Oxidative PPP
| Enzyme | Reaction Catalyzed | Key Regulatory Factor(s) | Effect of Factor(s) |
| Glucose-6-phosphate dehydrogenase | Glucose-6-phosphate -> 6-phosphogluconolactone + NADPH | NADP+/NADPH ratio, ATP | Activated by high NADP+/NADPH, inhibited by high ATP |
| 6-phosphogluconate dehydrogenase | 6-phosphogluconate -> Ribulose-5-phosphate + NADPH + CO2 | NADP+/NADPH ratio | Regulated by NADP+/NADPH ratio |
Data Table: Transketolase and Transaldolase Reactions in the Non-Oxidative PPP
| Enzyme | Donor Substrate | Acceptor Substrate | Products | Carbon Transfer |
| Transketolase | Xylulose-5-phosphate | Ribose-5-phosphate | Glyceraldehyde-3-phosphate, Sedoheptulose-7-phosphate | C2 |
| Transketolase | Xylulose-5-phosphate | Erythrose-4-phosphate | Fructose-6-phosphate, Glyceraldehyde-3-phosphate | C2 |
| Transaldolase | Sedoheptulose-7-phosphate | Glyceraldehyde-3-phosphate | Erythrose-4-phosphate, Fructose-6-phosphate | C3 |
Substrate Optimization in Microbial Fermentation Systems
Microbial fermentation is a significant method for the commercial production of this compound. wikipedia.orgresearchgate.net Optimizing the substrates used in these fermentation systems is critical for enhancing this compound yield and productivity. Research has explored various carbon sources and their combinations to improve fermentation performance.
Studies have shown that glucose and sucrose (B13894) are effective carbon sources for both cell growth and this compound production in Bacillus subtilis strains deficient in transketolase. jmb.or.kr The addition of a mixture of xylose and glucose or xylose and sucrose has been found to improve fermentation performance. jmb.or.kr For example, a batch culture using B. subtilis JY1 with 14.9 g/l xylose and 13.1 g/l glucose resulted in a this compound concentration of 10.1 g/l with a yield of 0.62 g this compound/g sugar consumed. jmb.or.kr Another study using 15.2 g/l xylose and 8.6 g/l sucrose achieved a higher this compound concentration of 12.0 g/l, although the yield per gram of sugar was slightly lower compared to the xylose-glucose mixture. jmb.or.kr
Partial substitution of D-glucose with D-gluconic acid has also demonstrated positive effects on this compound production. oup.com In one study, partially replacing D-glucose with D-gluconic acid (100 g l⁻¹ D-glucose plus 50 g l⁻¹ D-gluconic acid) led to an increased this compound productivity of 45 g l⁻¹ and a reduced fermentation time compared to using glucose alone. oup.com
Data on substrate utilization and this compound production in Bacillus subtilis can be illustrated as follows:
| Substrate Combination (g/l) | This compound Concentration (g/l) | Yield (g this compound/g sugar) | Productivity (g/l/h) |
| 14.9 Xylose + 13.1 Glucose | 10.1 jmb.or.kr | 0.62 jmb.or.kr | 0.25 jmb.or.kr |
| 15.2 Xylose + 8.6 Sucrose | 12.0 jmb.or.kr | - | 0.30 jmb.or.kr |
| 100 Glucose + 50 Gluconic acid | 45 | - | - |
Note: Yield data for the xylose + sucrose and glucose + gluconic acid combinations were not explicitly provided in the snippets in the same comparable format.
This compound Biosynthesis from Diverse Carbon Sources
Microorganisms capable of this compound production can utilize a variety of carbon sources beyond simple sugars like glucose. Xylose, a five-carbon sugar abundant in lignocellulosic biomass, is a significant carbon source for this compound production, particularly with engineered strains. jmb.or.krresearchgate.netresearchgate.net Transketolase-deficient Bacillus subtilis strains, for instance, can produce this compound from xylose and glucose. researchgate.net
Other carbon sources that can be used in microbial fermentation for this compound production include D-fructose, D-mannose, sorbitol, D-mannitol, maltose, dextrin, soluble starch, and spent molasses. google.com The choice and combination of carbon sources can significantly impact the efficiency and yield of this compound biosynthesis. Utilizing mixed carbon substrates, such as glucose and gluconic acid, has been shown to be a more efficient approach compared to processes relying solely on glucose. oup.com
In some cases, the utilization of certain carbon sources is linked to specific metabolic pathways and regulatory mechanisms within the microorganism. For example, the simultaneous consumption of xylose and glucose by some transketolase-deficient Bacillus subtilis strains suggests alterations in their sugar utilization profiles, potentially involving the loss of glucose-specific enzyme II of the phosphoenolpyruvate (B93156) transferase system. jmb.or.kr
Metabolism and Catabolism of D Ribose and Its Phosphorylated Derivatives
D-Ribose (B76849) Catabolism in Prokaryotic and Eukaryotic Systems
The catabolism of this compound varies between prokaryotic and eukaryotic organisms, reflecting diverse evolutionary adaptations for nutrient utilization and energy generation.
Conventional Degradation Pathways of Pentoses
Novel Oxidative this compound Degradation Pathways in Archaea
Recent discoveries have illuminated alternative, oxidative pathways for this compound degradation, particularly in the domain Archaea. nih.govasm.orgnih.govasm.orgresearchgate.net Unlike the conventional non-oxidative route, these pathways involve oxidative steps that lead to the breakdown of this compound into different metabolic products. For instance, studies on Haloarcula species have revealed a novel oxidative pathway where this compound is degraded to α-ketoglutarate, a key intermediate of the citric acid cycle. nih.govnih.govresearchgate.netresearchgate.net This pathway is distinct from the bacterial non-oxidative pathway and involves specific enzymatic machinery. nih.govnih.govresearchgate.net
Enzymatic Activities in this compound Catabolism (e.g., this compound Pyranase Activity)
A range of enzymatic activities underpins the catabolism of this compound. One such enzyme is this compound pyranase (RbsD), identified in bacteria and viruses. wikipedia.orguniprot.orguniprot.org This enzyme catalyzes the interconversion between the β-pyranose and β-furanose forms of this compound, a crucial step for the efficient transport and subsequent metabolism of ribose within the cell. wikipedia.orguniprot.org The conversion to the furanose form is often necessary before phosphorylation can occur. wikipedia.org this compound pyranase activity is considered essential for the effective breakdown of this compound into components that can be used for energy or biosynthesis. ontosight.ai
Other important enzymes in this compound catabolism include kinases that initiate the process by phosphorylating ribose, isomerases like ribose-5-phosphate (B1218738) isomerase that interconvert pentose (B10789219) phosphate (B84403) isomers, and epimerases such as ribulose-phosphate 3-epimerase. libretexts.orgnih.govwikipedia.org In the context of the novel archaeal pathways, enzymes like pentose dehydrogenase and ribonate dehydratase are specifically involved in the oxidative breakdown of this compound. nih.govnih.govresearchgate.net
This compound-5-Phosphate Catabolic Processes and Metabolic Fates
Conversion into Glycolytic Intermediates
Enzymatic Conversions by Phosphopentomutase and Phosphoribosyl Pyrophosphate Synthetase
Beyond its conversion to glycolytic intermediates, this compound 5-phosphate can undergo other significant enzymatic transformations. Phosphopentomutase is an enzyme that catalyzes the interconversion between this compound 5-phosphate and this compound 1-phosphate. ontosight.ainih.govresearchgate.netgenome.jp Ribose 1-phosphate is an important intermediate in nucleotide salvage pathways, allowing cells to recycle preformed bases and nucleosides into nucleotides. nih.govresearchgate.net
A critical enzymatic conversion of this compound 5-phosphate is its activation to phosphoribosyl pyrophosphate (PRPP) by the enzyme phosphoribosyl pyrophosphate synthetase (PRPS1). wikipedia.orgontosight.ainih.govresearchgate.netwikipedia.org This reaction involves the transfer of a pyrophosphate group from ATP to R5P. PRPP is a highly activated form of ribose 5-phosphate and is an essential precursor for the de novo synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides. wikipedia.orgnih.govresearchgate.netwikipedia.orgwikipedia.org It also plays a vital role in the salvage pathways of purines and pyrimidines, as well as in the biosynthesis of histidine and tryptophan. wikipedia.orgwikipedia.org The formation of PRPP from R5P is a key regulatory step in nucleotide metabolism. wikipedia.org
Interconnection with Central Carbon Metabolism
The metabolism of this compound and its phosphorylated derivatives is intricately linked with the central carbon metabolic pathways of glycolysis, gluconeogenesis, and the Tricarboxylic Acid (TCA) cycle. This interconnection allows cells to balance the production of ATP, reducing equivalents (NADPH), and biosynthetic precursors based on their specific needs.
Integration with Glycolysis and Gluconeogenesis
The Pentose Phosphate Pathway, the main route for R5P production, is directly connected to glycolysis and gluconeogenesis through shared intermediates. Glucose-6-Phosphate (G6P), the starting substrate for the oxidative phase of the PPP, is a key intermediate in both glycolysis and gluconeogenesis. mpg.dewikipedia.org The non-oxidative phase of the PPP can produce Fructose-6-Phosphate (B1210287) (F6P) and Glyceraldehyde-3-Phosphate (GAP) from pentose phosphates. wikipedia.orgmpg.de F6P and GAP are also central intermediates in glycolysis and gluconeogenesis. fishersci.fi
This interconnectivity allows for flexibility in carbon metabolism. When a cell requires more NADPH and R5P for nucleotide synthesis and reductive processes, flux is directed from G6P into the oxidative phase of the PPP. When the demand for ATP is high, G6P is primarily channeled into glycolysis. The reversible reactions of the non-oxidative PPP enable the interconversion of pentose phosphates and glycolytic intermediates, allowing excess R5P to be shunted back into glycolysis or gluconeogenesis if nucleotide synthesis is low, or conversely, allowing glycolytic intermediates to be used for R5P production if needed. mpg.dempg.de
The following table illustrates some key connection points between the PPP and Glycolysis/Gluconeogenesis:
| Pathway 1 | Pathway 2 | Connecting Intermediate(s) |
| Pentose Phosphate Pathway | Glycolysis/Gluconeogenesis | Glucose-6-Phosphate (G6P) |
| Pentose Phosphate Pathway | Glycolysis/Gluconeogenesis | Fructose-6-Phosphate (F6P) |
| Pentose Phosphate Pathway | Glycolysis/Gluconeogenesis | Glyceraldehyde-3-Phosphate (GAP) |
Relationship with the Tricarboxylic Acid (TCA) Cycle
While the PPP does not directly feed into the TCA cycle, its activity is indirectly related through its connections with glycolysis. Glycolysis produces pyruvate (B1213749), which is then converted to Acetyl-CoA, the primary input for the TCA cycle. wikipedia.org By influencing the flux through glycolysis via the shared intermediates (G6P, F6P, GAP), the activity of the PPP can indirectly impact the availability of pyruvate and Acetyl-CoA for the TCA cycle. mpg.dempg.de
Furthermore, the TCA cycle is a major source of ATP and provides various precursors for biosynthesis. mpg.dempg.de The PPP provides NADPH, which is essential for many biosynthetic reactions, including the synthesis of nucleotides, lipids, and some amino acids, which require energy often supplied by ATP generated through glycolysis and the TCA cycle. ecsci.co.krwikipedia.org This highlights a coordinated effort between these pathways to meet the cell's energy and biosynthetic demands.
Metabolic Flux Distribution and Inter-Pathway Coordination
Metabolic flux analysis studies reveal how carbon flows through interconnected pathways like glycolysis, the PPP, and the TCA cycle, and how this flux is regulated based on cellular needs. mpg.dempg.deecsci.co.kr The distribution of metabolic flux between glycolysis and the PPP at the Glucose-6-Phosphate branch point is a critical regulatory point. mpg.dempg.de
In rapidly dividing cells, such as cancer cells, there is often a high demand for nucleotides for DNA and RNA synthesis and for NADPH to support biomass production and combat oxidative stress. wikipedia.orgmpg.de This leads to increased flux through the PPP to generate the necessary R5P and NADPH. mpg.dempg.de Conversely, in cells primarily focused on energy production, the majority of glucose flux is directed towards glycolysis and subsequently the TCA cycle.
The coordination between these pathways is achieved through allosteric regulation of key enzymes and transcriptional control. For instance, the activity of Glucose-6-Phosphate Dehydrogenase, the first enzyme of the oxidative PPP, is inhibited by a high NADPH/NADP+ ratio, linking PPP activity to the cellular redox state. wikipedia.org Enzymes in the non-oxidative PPP are reversible, allowing flux to be directed based on the relative concentrations of intermediates. mpg.de This intricate regulatory network ensures that the cell can adapt its metabolic flux distribution to meet varying physiological demands for energy, reducing power, and biosynthetic precursors. ecsci.co.krmpg.de
Molecular Functions and Biological Significance of D Ribose
Core Constituent of Nucleic Acids
D-Ribose (B76849) is an indispensable component of nucleic acids, serving as a key structural element in both Ribonucleic Acid (RNA) and Deoxyribonucleic Acid (DNA). ontosight.ainumberanalytics.comnih.govexamine.comincacao.be Its integration into these macromolecules is fundamental to their structure and function.
Structural Integration into Ribonucleic Acid (RNA) Backbone
In RNA, this compound forms the sugar-phosphate backbone, a linear polymer where ribose sugar molecules are linked together by phosphodiester bonds. ontosight.ainumberanalytics.comtaylorandfrancis.comwikipedia.orgbiorxiv.org Each ribose molecule in the RNA chain is attached to a nitrogenous base (adenine, guanine, cytosine, or uracil) at the 1' position and linked to phosphate (B84403) groups at the 3' and 5' positions. taylorandfrancis.comwikipedia.orgbiorxiv.org This alternating sequence of phosphate and ribose units creates the structural framework of RNA. numberanalytics.combiorxiv.org The presence of a hydroxyl group at the 2' position of the ribose sugar is a key feature distinguishing RNA from DNA and influences RNA's structure and properties. taylorandfrancis.comwikipedia.orgmdpi.com
Precursor for Deoxyribonucleic Acid (DNA) Synthesis
While DNA contains deoxyribose, a derivative of ribose lacking a hydroxyl group at the 2' position, this compound serves as a precursor for deoxyribose synthesis. numberanalytics.comwikipedia.orgtaylorandfrancis.combritannica.com The pentose (B10789219) phosphate pathway, which produces this compound 5-phosphate from glucose, is essential for generating the pentoses required for nucleic acid synthesis. ontosight.aiwikipedia.orgnih.govtaylorandfrancis.combritannica.comuh.edu Subsequently, the 2'-hydroxyl group is removed from ribonucleoside diphosphates to form deoxyribonucleoside diphosphates, which are then converted to deoxyribonucleoside triphosphates, the immediate precursors for DNA synthesis. britannica.com Research suggests that DNA biosynthetic precursors can be formed abiotically from those of RNA, allowing for an early evolutionary transition. nih.gov
Structural Flexibility and Rotational Dynamics Facilitating Nucleic Acid Architecture
The furanose ring of ribose contributes to the structural flexibility and dynamics of nucleic acids. Molecular modeling studies have revealed that the free rotation of functional groups (hydroxyl, phosphate, nucleobase) of ribose within nucleotides is particularly evident in β-D-ribose, the form typically found in RNA. biorxiv.orgresearchgate.net This flexibility is crucial for RNA to adopt various complex three-dimensional structures necessary for its diverse functions, including catalytic activity. taylorandfrancis.comwikipedia.org While RNA helices intrinsically resist some deformations, they generally possess high flexibility. taylorandfrancis.com Chemical modifications to the ribose sugar, such as 2'-O-methylation, can influence the flexibility of the sugar-phosphate backbone, impacting RNA stability and function. mdpi.com The free movement of functional groups of ribose is considered essential for providing maximal flexibility to RNA. researchgate.net
Essential Component of Nucleotides and Nucleoside Derivatives
Beyond its role in nucleic acid backbones, this compound is a fundamental constituent of nucleotides and various nucleoside derivatives that are critical for cellular energy transfer, redox reactions, and signaling. ontosight.ainumberanalytics.comexamine.com
Formation of Adenosine (B11128) Triphosphate (ATP) and its Role in Cellular Energy
This compound is a key component of Adenosine Triphosphate (ATP), the primary energy currency of the cell. ontosight.aiwikipedia.orgnih.govexamine.comvita-world24.deincacao.becasi.orghealthline.com ATP consists of an adenine (B156593) base, a this compound sugar, and three phosphate groups. nih.govexamine.comincacao.betaylorandfrancis.com The high-energy phosphoanhydride bonds within ATP store and release chemical energy essential for driving most intracellular processes. nih.govincacao.becasi.org this compound is considered an energy-producing substrate of the ATP molecule due to its integral role in ATP's structure. nih.govincacao.be Cellular respiration and the pentose phosphate pathway are key processes that contribute to ATP production, with this compound being essential in this process, particularly in mitochondria. nih.govincacao.be Studies suggest that the availability of this compound can impact the ability to produce ATP and nucleotides. casi.org
Involvement in other Nucleotide Coenzymes (e.g., Nicotinamide (B372718) Adenine Dinucleotide (NAD), Flavin Adenine Dinucleotide (FAD), Nicotinamide Adenine Dinucleotide Phosphate (NADP))
This compound is also a constituent of other vital nucleotide coenzymes, including Nicotinamide Adenine Dinucleotide (NAD), Flavin Adenine Dinucleotide (FAD), and Nicotinamide Adenine Dinucleotide Phosphate (NADP). ontosight.aiontosight.aicodeage.comnumberanalytics.comwikipedia.orgnih.govexamine.comcasi.org These molecules play crucial roles in various metabolic pathways, primarily as electron carriers in biochemical redox reactions. ontosight.ainumberanalytics.comwikipedia.orgwikipedia.org
NAD and FAD: NAD (in its oxidized form, NAD+, and reduced form, NADH) and FAD (in its oxidized form, FAD, and reduced form, FADH2) are essential coenzymes in major metabolic pathways like glycolysis, the citric acid cycle, and the electron transport chain, where they act as electron acceptors. ontosight.aiwikipedia.orgwikipedia.org
NADP: NADP (in its oxidized form, NADP+, and reduced form, NADPH) is primarily involved in anabolic metabolism and provides the reducing power for biosynthetic reactions, such as lipid and nucleic acid synthesis. ontosight.aiuh.eduwikipedia.orgtandfonline.com NADPH is also critical for maintaining cellular detoxifying and antioxidative defense systems. taylorandfrancis.comtandfonline.com
The d-ribofuranose (B93948) moiety is a component of NAD, FAD, and NADP, and these coenzymes can be derived from this compound after its conversion to this compound 5-phosphate by the enzyme ribokinase. wikipedia.org Phosphoribosyl-pyrophosphate (PRPP), an active form of this compound, is a co-substrate in the NAD+ salvage pathway, contributing to NAD+ production. nih.gov The generation of NADP from NAD involves the transfer of a phosphate group onto the 2'-hydroxyl group of the adenosine ribose moiety of NAD, catalyzed by NAD kinases. tandfonline.com
Dual Pathways for Nucleotide Synthesis: De Novo and Salvage Pathways
Nucleotides, the building blocks of DNA and RNA, are synthesized through two primary metabolic routes: the de novo pathway and the salvage pathway diva-portal.orgegyankosh.ac.infiveable.me. This compound, specifically in its phosphorylated form, this compound 5-phosphate (R5P), is a central precursor in both pathways umaryland.eduwikipedia.orghmdb.ca.
The de novo pathway involves the synthesis of nucleotide bases from simpler molecules, including amino acids, carbon dioxide, and folate derivatives diva-portal.orgegyankosh.ac.infiveable.meamegroups.cn. In this pathway, the purine (B94841) ring is constructed directly onto a ribose-based structure, starting with the activation of R5P to phosphoribosyl pyrophosphate (PRPP) by the enzyme ribose-phosphate diphosphokinase (PRPP synthetase) egyankosh.ac.inwikipedia.orgwikipedia.org. PRPP is a crucial intermediate, serving as a ribose phosphate donor in the synthesis of both purine and pyrimidine (B1678525) nucleotides fiveable.mewikipedia.org. The synthesis of inosine (B1671953) monophosphate (IMP), a precursor for both adenosine monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), involves assembling the purine base step-by-step onto the R5P framework egyankosh.ac.in.
The salvage pathway, in contrast, involves the recycling of preformed bases and nucleosides resulting from the degradation of nucleic acids and nucleotides diva-portal.orgegyankosh.ac.infiveable.me. This pathway is essential for recovering and reattaching these components to a ribose unit to form new nucleotides egyankosh.ac.infiveable.me. PRPP is also a key component in the purine salvage pathway, facilitating the re-synthesis of nucleotides from existing bases wikipedia.org. The salvage pathway plays a significant role in nucleotide synthesis in many tissues egyankosh.ac.innih.gov.
The intracellular concentration of R5P is a significant factor influencing the rate of de novo purine synthesis hmdb.ca.
Precursor in Anabolic Pathways for Macromolecular Synthesis
Beyond its role in nucleotide synthesis, this compound, primarily as R5P, serves as a precursor for the biosynthesis of various other essential biomolecules, linking the pentose phosphate pathway to other metabolic routes github.ionih.gov.
Biosynthesis of Amino Acids (e.g., Histidine, Tryptophan)
This compound 5-phosphate is a crucial starting material for the biosynthesis of certain amino acids, including histidine and tryptophan wikipedia.orgwikipedia.orgagriculturejournals.czsapientia.ro.
The biosynthesis of histidine begins with the condensation of PRPP, derived from R5P, and adenosine triphosphate (ATP), catalyzed by ATP-phosphoribosyl transferase ebi.ac.ukebi.ac.ukwikipedia.orgnih.gov. This highlights the direct involvement of a ribose derivative in the initial steps of histidine synthesis libretexts.org.
For tryptophan biosynthesis, an activated form of this compound 5-phosphate (5-phospho-α-D-ribose 1-diphosphate, which is PRPP) is also an important intermediate agriculturejournals.czmdpi.com. Enzymes like anthranilate phosphoribosyltransferase utilize N-(5-phospho-beta-D-ribosyl)anthranilate, a molecule incorporating a ribose derivative, in the pathway uniprot.org.
Formation of Other Essential Biomolecules (e.g., Erythrose 4-phosphate, Sedoheptulose (B1238255) 7-phosphate)
R5P is an intermediate in the pentose phosphate pathway (PPP), a metabolic route that runs parallel to glycolysis wikipedia.orgnih.gov. The non-oxidative branch of the PPP involves the interconversion of various sugar phosphates, including R5P, erythrose 4-phosphate (E4P), and sedoheptulose 7-phosphate (S7P) wikipedia.orggithub.ionih.govnih.govmdpi.com.
Erythrose 4-phosphate is a four-carbon sugar phosphate that, along with phosphoenolpyruvate (B93156), is a precursor for the biosynthesis of aromatic amino acids, including phenylalanine, tyrosine, and tryptophan nih.govagriculturejournals.czlibretexts.orgwikipedia.orgembopress.org.
Sedoheptulose 7-phosphate is a seven-carbon sugar phosphate that is also an intermediate in the non-oxidative PPP wikipedia.orggithub.ionih.govnih.govmdpi.com. It is involved in transaldolation and transketolation reactions that interconvert sugar phosphates within the pathway wikipedia.orgnih.gov. These intermediates can be channeled back into glycolysis or used for other biosynthetic processes wikipedia.orgnih.gov.
The interconversion of these molecules within the non-oxidative PPP is facilitated by enzymes such as transaldolase and transketolase wikipedia.orgnih.gov.
Role in Cellular Energy Homeostasis and Bioenergetics
This compound plays a vital role in cellular energy homeostasis, primarily through its contribution to the synthesis and replenishment of adenosine triphosphate (ATP), the main energy currency of the cell nih.govontosight.aicodeage.comincacao.beexamine.comnutritioninsight.comnutraingredients-usa.comaiac.org.auresearchgate.netcytoplan.co.ukpmri.co.za.
Contribution to ATP Production and Replenishment Mechanisms
ATP is composed of adenine, ribose, and three phosphate groups incacao.beexamine.com. This compound is an essential structural component of ATP nih.govontosight.aicodeage.comincacao.beexamine.com. Cells produce this compound 5-phosphate through the PPP, which is then utilized in the synthesis of ATP nih.govincacao.becytoplan.co.uk.
While the body can synthesize this compound from glucose via the PPP, this process can be slow and rate-limited by the activity of certain enzymes like glucose-6-phosphate dehydrogenase amegroups.cncytoplan.co.uknih.gov. When cellular energy demands are high or ATP levels are depleted, such as during intense exercise or in certain pathological conditions, the rate of ATP synthesis through the standard pathways may not be sufficient to meet the demand nih.govnutritioninsight.comcytoplan.co.uk.
Supplemental this compound can bypass the rate-limiting steps of the oxidative PPP by being phosphorylated by ribokinase to form R5P, which then feeds into the non-oxidative phase of the PPP and the pathways leading to nucleotide and ATP synthesis wikipedia.orgamegroups.cnaiac.org.aucytoplan.co.uknih.govswolverine.com. This provides an alternative source of PRPP for ATP production, potentially accelerating the replenishment of depleted ATP stores examine.comnutraingredients-usa.comcytoplan.co.uknih.govswolverine.com.
Research suggests that this compound supplementation can enhance the recovery of ATP levels in tissues nih.govexamine.comswolverine.com. For instance, studies have indicated that supplementing this compound following tissue ischemia may increase myocardial ATP production wikipedia.orgexamine.com.
Influence on Mitochondrial Bioenergetics and Function
Mitochondria are often referred to as the powerhouses of the cell due to their primary role in generating ATP through cellular respiration nih.govincacao.beaiac.org.au. Mitochondrial dysfunction can lead to impaired ATP synthesis and contribute to various health issues nih.govamegroups.cnaiac.org.auresearchgate.netnih.gov.
Studies exploring the potential benefits of this compound have investigated its impact on conditions associated with impaired mitochondrial bioenergetics, such as heart failure with preserved ejection fraction (HFpEF) amegroups.cnresearchgate.netnih.gov. Research suggests that this compound may improve mitochondrial function by increasing ATP production, potentially enhancing cardiac performance amegroups.cnresearchgate.netnih.gov. A completed clinical trial with HFpEF patients reportedly indicated that this compound increased ATP production and improved cardiac ejection fraction amegroups.cnresearchgate.net.
Furthermore, this compound has been suggested to play a role in activating AMP-activated protein kinase (AMPK), an enzyme involved in cellular energy homeostasis that tracks the balance between AMP and ATP nutritioninsight.comnutraingredients-usa.com. Activation of AMPK initiates processes to help restore energy levels nutritioninsight.com. Preliminary research has shown that this compound can effectively activate AMPK nutritioninsight.com. Low doses of this compound have been shown to stimulate AMPK production and boost serum ATP levels, as well as maintain energy levels during strenuous exercise nutraingredients-usa.com.
The supply of this compound in mitochondria is directly correlated with ATP production; a decreased supply can reduce ATP production wikipedia.org.
Here is a data table summarizing some key roles of this compound and its derivative this compound 5-phosphate:
| Compound/Derivative | Key Role(s) | Related Pathways/Processes |
| This compound | Structural component of RNA, ATP, NADH, FADH2 | RNA synthesis, Energy metabolism |
| This compound 5-phosphate | Precursor for nucleotide synthesis (de novo and salvage), Amino acid synthesis | Pentose Phosphate Pathway, Nucleotide biosynthesis, Amino acid biosynthesis |
| PRPP | Ribose phosphate donor in nucleotide synthesis | De Novo and Salvage Nucleotide Synthesis, Histidine Biosynthesis, Tryptophan Biosynthesis |
Enzymology of D Ribose Metabolism
Characterization of Key Enzymes in D-Ribose (B76849) Biosynthesis
This compound 5-phosphate, a direct precursor for nucleotide synthesis, is primarily synthesized through the oxidative and non-oxidative branches of the pentose (B10789219) phosphate (B84403) pathway. wikipedia.orgmdpi.comdiva-portal.org The oxidative phase converts glucose-6-phosphate to ribulose-5-phosphate, while the non-oxidative phase involves the interconversion of sugar phosphates, including the isomerization of ribulose-5-phosphate to ribose-5-phosphate (B1218738). wikipedia.orgmdpi.comdiva-portal.orgnih.gov
Glucose-6-Phosphate Dehydrogenase (G6PDH)
Glucose-6-phosphate dehydrogenase (G6PDH) is a cytosolic enzyme that catalyzes the first committed step of the oxidative pentose phosphate pathway. nih.govwikipedia.org It oxidizes glucose-6-phosphate to 6-phosphogluconolactone, a reaction that also produces NADPH from NADP⁺. nih.govwikipedia.org This reaction is considered the rate-limiting step of the oxidative PPP, controlling the flow of carbon through this branch. nih.govwikipedia.orgfrontiersin.org G6PDH activity is crucial for generating the NADPH required for reductive biosynthesis and protecting cells against oxidative stress. wikipedia.orgfrontiersin.orgmedlineplus.govnih.gov
Ribose-5-Phosphate Isomerase (RpiA, RpiB)
Ribose-5-phosphate isomerase (Rpi) catalyzes the reversible interconversion between ribose-5-phosphate and ribulose-5-phosphate. wikipedia.orgnih.govplos.org This enzyme is involved in the non-oxidative branch of the pentose phosphate pathway. wikipedia.orguniprot.org There are two types of ribose-5-phosphate isomerases, RpiA and RpiB, found in different organisms. plos.org RpiA and RpiB catalyze the same reaction but are structurally unrelated. plos.org The isomerization between ribose-5-phosphate and ribulose-5-phosphate is a crucial step for providing ribose-5-phosphate for nucleotide biosynthesis. wikipedia.orgmdpi.comdiva-portal.org
Ribulose-5-Phosphate Epimerase
Ribulose-5-phosphate epimerase catalyzes the interconversion of ribulose-5-phosphate and xylulose-5-phosphate. mdpi.com This enzyme is also part of the non-oxidative phase of the pentose phosphate pathway. mdpi.com The reaction catalyzed by ribulose-5-phosphate epimerase, along with the reactions catalyzed by transketolase and transaldolase, allows for the rearrangement of carbon skeletons of pentose phosphates, linking the PPP to glycolysis. wikipedia.orgmdpi.com
Transketolase (TKT)
Transketolase (TKT) is a key enzyme in the non-oxidative branch of the pentose phosphate pathway. vaia.comwikipedia.orgub.edu It catalyzes the transfer of a two-carbon ketol group from a ketose donor (like xylulose-5-phosphate) to an aldose acceptor (like ribose-5-phosphate or erythrose-4-phosphate). vaia.comwikipedia.org This enzyme requires thiamine (B1217682) pyrophosphate (TPP) as a cofactor. vaia.comwikipedia.orgnih.gov Transketolase reactions facilitate the interconversion of five-carbon sugars into intermediates of glycolysis, such as fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate. wikipedia.orgvaia.comwikipedia.org
Transaldolase (TAL)
Transaldolase (TAL) is another enzyme in the non-oxidative phase of the pentose phosphate pathway. uniprot.orgvaia.comnih.govproteopedia.org It catalyzes the transfer of a three-carbon dihydroxyacetone moiety from a ketose donor (like sedoheptulose-7-phosphate or fructose-6-phosphate) to an aldose acceptor (like glyceraldehyde-3-phosphate or erythrose-4-phosphate). vaia.comproteopedia.orgontosight.ainih.govrcsb.org Similar to transketolase, transaldolase plays a role in interconverting sugar phosphates and linking the PPP to glycolysis. vaia.comproteopedia.org
Enzymes Involved in this compound Catabolism and Derivative Interconversion
While the primary focus of this compound metabolism is its biosynthesis and incorporation into nucleotides and cofactors, enzymes are also involved in the catabolism of this compound and the interconversion of its derivatives. This compound can be phosphorylated by ribokinase to form ribose-5-phosphate, which can then enter the pentose phosphate pathway. wikipedia.orgmdpi.comdiva-portal.org
The catabolism of this compound 5-phosphate can involve its conversion into other metabolites for energy production or biosynthesis. ontosight.ai Enzymes such as phosphopentomutase can convert ribose-5-phosphate into ribose-1-phosphate. mdpi.comontosight.ai Phosphoribosyl pyrophosphate synthetase is involved in the production of phosphoribosyl pyrophosphate (PRPP) from ribose-5-phosphate, a key step in nucleotide synthesis. wikipedia.orgontosight.aihmdb.ca
In some organisms, alternative pathways for this compound degradation exist. For example, in certain archaea, this compound can be degraded through an oxidative pathway involving enzymes like pentose dehydrogenase and ribonate dehydratase. nih.gov
Here is a summary of the key enzymes involved in this compound metabolism:
| Enzyme | EC Number | Primary Role in this compound Metabolism | Pathway Involved |
| Glucose-6-Phosphate Dehydrogenase | 1.1.1.49 | Catalyzes the first step of the oxidative PPP, producing NADPH and ribulose-5-phosphate precursor. nih.govwikipedia.org | Pentose Phosphate Pathway |
| Ribose-5-Phosphate Isomerase | 5.3.1.6 | Reversible interconversion of ribose-5-phosphate and ribulose-5-phosphate. wikipedia.orgnih.gov | Pentose Phosphate Pathway |
| Ribulose-5-Phosphate Epimerase | 5.1.3.1 | Interconversion of ribulose-5-phosphate and xylulose-5-phosphate. mdpi.com | Pentose Phosphate Pathway |
| Transketolase | 2.2.1.1 | Transfers a two-carbon unit in the non-oxidative PPP. vaia.comwikipedia.org | Pentose Phosphate Pathway |
| Transaldolase | 2.2.1.2 | Transfers a three-carbon unit in the non-oxidative PPP. vaia.comproteopedia.org | Pentose Phosphate Pathway |
| Ribokinase | 2.7.1.15 | Phosphorylates this compound to this compound 5-phosphate. wikipedia.orgmdpi.comdiva-portal.org | This compound Catabolism (Initial step) |
| Phosphopentomutase | 5.4.2.7 | Interconverts ribose-5-phosphate and ribose-1-phosphate. mdpi.comontosight.ai | Nucleotide Salvage/Catabolism |
| Phosphoribosyl Pyrophosphate Synthetase | 2.7.6.1 | Synthesizes PRPP from ribose-5-phosphate. wikipedia.orgontosight.ai | Nucleotide Biosynthesis |
Ribokinase (RK)
Ribokinase (RK), also known as ATP: this compound 5-phosphotransferase (EC 2.7.1.15), catalyzes the initial committed step in the metabolism of exogenous this compound wikipedia.orgebi.ac.ukreactome.org. This enzyme facilitates the phosphorylation of this compound at the 5'-hydroxyl group, utilizing ATP as the phosphate donor, to produce this compound 5-phosphate (R5P) and ADP wikipedia.orgebi.ac.ukreactome.orgnih.gov. This reaction is crucial for trapping this compound within the cell, as phosphorylated sugars cannot easily cross cell membranes ebi.ac.uk. RK belongs to the phosphofructokinase B (PfkB) family of carbohydrate kinases, which are characterized by conserved sequence motifs, including the NXXE motif involved in pentavalent ion dependency wikipedia.orgcreative-enzymes.com. The resulting this compound 5-phosphate is a versatile intermediate that can be channeled into the pentose phosphate pathway or utilized for the biosynthesis of nucleotides, histidine, and tryptophan wikipedia.orgebi.ac.ukreactome.org.
This compound Pyranase
This compound pyranase (EC 5.4.99.62) is an isomerase found in bacteria and viruses that catalyzes the interconversion between the β-D-ribopyranose and β-D-ribofuranose forms of this compound wikipedia.orgebi.ac.uk. This enzyme is part of the rbs operon, which is involved in ribose transport wikipedia.org. It plays a role in converting the imported β-pyranose form of ribose into the α-furanose form, which can then be phosphorylated by ribokinase wikipedia.org. This conversion is important for the efficient utilization of transported ribose and also helps to prevent its leakage out of the cell wikipedia.org.
Phosphopentomutase
Phosphopentomutase (PPM) (EC 5.4.2.7) catalyzes the reversible interconversion of α-D-ribose 1-phosphate and this compound 5-phosphate ebi.ac.uknih.govresearchgate.netuniprot.org. This enzyme is involved in the purine (B94841) and pyrimidine (B1678525) salvage pathways, allowing for the utilization of ribose 1-phosphate released from the breakdown of nucleosides ebi.ac.uknih.gov. PPM activity is typically dependent on divalent cations like Mn2+ or Co2+ and can be stimulated by α-D-glucose 1,6-bisphosphate nih.govresearchgate.netnih.gov. The reaction proceeds via a phosphoenzyme intermediate uniprot.org.
Phosphoribosyl Pyrophosphate Synthetase
Phosphoribosyl pyrophosphate synthetase (PRPS) (EC 2.7.6.1) catalyzes the irreversible synthesis of 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP) from this compound 5-phosphate and ATP wikipedia.orgmdpi.comencyclopedia.pubnih.gov. This reaction is a crucial regulatory step in the de novo synthesis of purine and pyrimidine nucleotides, as PRPP is an essential precursor for these pathways wikipedia.orgmdpi.comencyclopedia.pubnih.govorpha.netresearchgate.net. PRPS activity requires magnesium ions and inorganic phosphate as an allosteric activator orpha.netresearchgate.net. The enzyme transfers a pyrophosphoryl group from ATP to the C-1 hydroxyl of this compound 5-phosphate nih.gov.
Purine Nucleoside Phosphorylase (PNP)
Purine Nucleoside Phosphorylase (PNP) (EC 2.4.2.1) is a key enzyme in the purine salvage pathway nih.govmdpi.com. It catalyzes the reversible phosphorolytic cleavage of the glycosidic bond of purine nucleosides, yielding a purine base and α-D-pentose-1-phosphate mdpi.com. While PNP primarily acts on purine nucleosides like inosine (B1671953) and guanosine (B1672433), it is indirectly related to this compound metabolism as it produces ribose 1-phosphate (or deoxyribose 1-phosphate), which can then be acted upon by phosphopentomutase to form ribose 5-phosphate nih.govmdpi.com. The reaction requires orthophosphate as a second substrate mdpi.com.
Structural and Functional Studies of this compound Metabolizing Enzymes
Understanding the structure and function of enzymes involved in this compound metabolism is crucial for comprehending their catalytic mechanisms and regulation.
Enzyme Kinetics and Reaction Mechanisms
Studies on the kinetics and mechanisms of this compound metabolizing enzymes have provided detailed insights into their catalytic cycles and substrate interactions.
Ribokinase (RK): Ribokinase catalyzes the phosphorylation of this compound in an ATP-dependent manner wikipedia.orgebi.ac.uknih.gov. Kinetic studies have investigated the enzyme's affinity for its substrates, this compound and ATP. For instance, studies on Leishmania major RK reported Km values of 0.3 ± 0.04 mM for this compound and 0.2 ± 0.02 mM for ATP oup.com. Human RK has shown higher Km values for this compound compared to bacterial RK mdpi.com. The catalytic mechanism involves the deprotonation of the 5'-hydroxyl group of ribose by an active site residue (e.g., Asp255 in E. coli RK), followed by a nucleophilic attack on the γ-phosphate of ATP ebi.ac.ukmdpi.com. The reaction is thought to proceed via an in-line mechanism ebi.ac.uk. Structural studies have revealed that RK typically exists as a homodimer with two symmetrical active sites creative-enzymes.commdpi.com. Ribose binding induces a conformational change, including the closure of a lid over the active site, which is suggested to prevent premature ATP hydrolysis diva-portal.org. The binding of ribose involves hydrogen bonds with active site residues mdpi.com. RK activity is influenced by monovalent and divalent cations creative-enzymes.comuniprot.orgnih.gov.
This compound Pyranase: this compound pyranase catalyzes the interconversion of ribose ring forms wikipedia.orgebi.ac.uk. While a defined crystal structure may not be available for all forms, studies suggest the active site contains histidine residues acting as proton donors wikipedia.org. The mechanism involves the opening and closing of the ribose ring structure.
Phosphopentomutase (PPM): PPM catalyzes the reversible isomerization of ribose 1-phosphate and ribose 5-phosphate ebi.ac.uknih.govresearchgate.netuniprot.org. The mechanism involves a phosphotransfer reaction, proceeding through a phosphorylated enzyme intermediate uniprot.orgnih.gov. Kinetic parameters have been determined for PPM from various organisms. For example, Thermotoga maritima PPM showed Km values of 1.2 mM and kcat values of 185 s-1 at 90 °C nih.govresearchgate.net. Assays for PPM activity often couple the reaction with other enzymes, such as purine nucleoside phosphorylase, to monitor substrate or product changes spectrophotometrically nih.govresearchgate.netnih.govresearchgate.net.
Phosphoribosyl Pyrophosphate Synthetase (PRPS): PRPS catalyzes the synthesis of PRPP from this compound 5-phosphate and ATP wikipedia.orgmdpi.comencyclopedia.pubnih.gov. The reaction is irreversible and is a key regulatory point mdpi.comencyclopedia.pubnih.gov. PRPS requires Mg2+ and is allosterically activated by inorganic phosphate orpha.netresearchgate.net. Kinetic mechanisms leading to excessive PRPS activity can be heterogeneous, including impaired allosteric regulation or increased affinity for ribose 5-phosphate orpha.net. PRPS enzymes often exist as homohexamers researchgate.net.
Purine Nucleoside Phosphorylase (PNP): PNP catalyzes the phosphorolysis of purine nucleosides nih.govmdpi.com. Kinetic studies have investigated the enzyme's mechanism, which can be ordered or random depending on the direction of the reaction (phosphorolysis or synthesis) nih.gov. For phosphorolysis, an ordered mechanism has been suggested nih.gov. The enzyme's catalytic efficiency towards different substrates has been analyzed mdpi.commpi-cbg.de. Isotope effects have been used to probe the chemical step at the catalytic site pnas.orgacs.org.
Here is a summary table of kinetic parameters for some of the enzymes discussed, based on the search results:
| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | Temperature (°C) | Notes | Source |
| Ribokinase | Leishmania major | This compound | 0.3 ± 0.04 | 10.8 | Not specified | Turnover number | oup.com |
| Ribokinase | Leishmania major | ATP | 0.2 ± 0.02 | 10.2 | Not specified | Turnover number | oup.com |
| Ribokinase | Human | Ribose | ~2 to >2 | Not specified | Not specified | Compared to bacterial RK | mdpi.com |
| Ribokinase | Human | Ribose | 2.17 | Not specified | Not specified | In the presence of 10 mM inorganic phosphate | uniprot.org |
| Ribokinase | Human | Ribose | 3.39 | Not specified | Not specified | In the presence of 5 mM inorganic phosphate | uniprot.org |
| Ribokinase | Human | Ribose | 6.62 | Not specified | Not specified | In the presence of 2 mM inorganic phosphate | uniprot.org |
| Phosphopentomutase | Thermotoga maritima | Not specified | 1.2 | 185 | 90 | Interconversion of α-D-(deoxy)-ribose 1-phosphate and 5-phosphate | nih.govresearchgate.net |
| Purine Nucleoside Phosphorylase | Agaricus bisporus | Inosine | Not specified | Not specified | 60 | kcat/Km = 2.02 × 106 s−1⋅M−1 | mdpi.com |
| Purine Nucleoside Phosphorylase | Calf spleen | Guanosine | Not specified | 22 and 1.3 | 25 | Catalytic rate constants from bifunctional kinetic model | nih.gov |
Data Table: Selected Kinetic Parameters of this compound Metabolizing Enzymes
| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | Temperature (°C) | Notes | Source |
| Ribokinase | Leishmania major | This compound | 0.3 ± 0.04 | 10.8 | Not specified | Turnover number | oup.com |
| Ribokinase | Leishmania major | ATP | 0.2 ± 0.02 | 10.2 | Not specified | Turnover number | oup.com |
| Ribokinase | Human | Ribose | ~2 to >2 | Not specified | Not specified | Compared to bacterial RK | mdpi.com |
| Ribokinase | Human | Ribose | 2.17 | Not specified | Not specified | In the presence of 10 mM inorganic phosphate | uniprot.org |
| Ribokinase | Human | Ribose | 3.39 | Not specified | Not specified | In the presence of 5 mM inorganic phosphate | uniprot.org |
| Ribokinase | Human | Ribose | 6.62 | Not specified | Not specified | In the presence of 2 mM inorganic phosphate | uniprot.org |
| Phosphopentomutase | Thermotoga maritima | Not specified | 1.2 | 185 | 90 | Interconversion of α-D-(deoxy)-ribose 1-phosphate and 5-phosphate | nih.govresearchgate.net |
| Purine Nucleoside Phosphorylase | Agaricus bisporus | Inosine | Not specified | Not specified | 60 | kcat/Km = 2.02 × 106 s−1⋅M−1 | mdpi.com |
| Purine Nucleoside Phosphorylase | Calf spleen | Guanosine | Not specified | 22 and 1.3 | 25 | Catalytic rate constants from bifunctional kinetic model | nih.gov |
Active Site Analysis and Substrate Specificity
The metabolism of this compound involves several key enzymes, primarily within the pentose phosphate pathway (PPP) and ribose salvage pathways. Understanding the active site architecture and substrate specificity of these enzymes is crucial for elucidating the mechanisms of this compound utilization and its downstream metabolic fates. Key enzymes interacting with this compound or its phosphorylated derivatives include Ribokinase (RK), Ribose-5-phosphate Isomerase (Rpi), Ribulose-5-phosphate 3-Epimerase (Rpe), Transketolase (TKT), and Transaldolase (TAL).
Ribokinase (RK)
Ribokinase (EC 2.7.1.15) catalyzes the initial phosphorylation of this compound to this compound 5-phosphate, a crucial step for trapping exogenous ribose within the cell and committing it to metabolism diva-portal.orgcreative-enzymes.com. Structural studies, particularly on Escherichia coli ribokinase, have provided significant insights into its active site and substrate binding. The enzyme exists as a homodimer, with each subunit containing an active site located within a cleft between an α/β-domain and a β-sheet domain that acts as a lid diva-portal.orgcreative-enzymes.com.
The substrate this compound binds in this cleft, becoming almost completely shielded from the solvent upon lid closure diva-portal.org. Specific interactions with ribose are primarily mediated by residues within the α/β-domain, while the lid contributes mainly hydrophobic interactions diva-portal.org. Nucleotide binding occurs further along the α/β domain and induces less dramatic structural changes compared to ribose binding, primarily affecting two loops near the binding site diva-portal.org. These loops relax away from the binding site when the nucleotide is absent diva-portal.org.
Ribokinase activity is strongly dependent on the presence of monovalent cations, particularly potassium, which bind near, but not directly in, the active site. This binding is thought to induce a conformational change that may influence substrate affinity diva-portal.orguniprot.org. Divalent cations like magnesium and manganese also cooperatively enhance catalytic activity nih.gov.
While this compound and 2-deoxy-D-ribose are primary substrates, E. coli ribokinase has also been shown to catalyze the 5-O-phosphorylation of other D-series carbohydrates, including D-arabinose, D-xylose, and D-fructose, in the presence of ATP, potassium, and magnesium ions. However, L-ribose and L-arabinose are not substrates for the recombinant enzyme nih.gov. Analysis of the active site structure has led to hypotheses regarding the low activity towards arabinose and informed mutations to increase activity towards this substrate researchgate.net.
Ribose-5-phosphate Isomerase (Rpi)
Ribose-5-phosphate isomerase (EC 5.3.1.6) catalyzes the reversible interconversion between this compound 5-phosphate (R5P) and D-ribulose 5-phosphate (Ru5P), a key reaction in the non-oxidative phase of the PPP and the Calvin cycle medtigo.comnih.govnih.gov. Two distinct isoforms, RpiA and RpiB, exist in different organisms, exhibiting structural and functional differences diva-portal.orgmedtigo.comnih.gov.
Escherichia coli RpiA, a ubiquitous enzyme, adopts a TIM-barrel fold and has a catalytic site containing conserved histidine and aspartate residues critical for substrate binding and catalysis medtigo.comnih.gov. Crystallographic studies of E. coli RpiA in complex with inhibitors like arabinose-5-phosphate (B10769358) have shown that the inhibitor binds in a groove surrounded by highly conserved residues, with the sugar binding in the β-furanose form, which is common for ribose-5-phosphate in solution nih.gov. Conformational changes are important for RpiA function, with the active sites of the dimer subunits potentially adopting a closed form upon inhibitor binding nih.gov. Kinetic studies on E. coli RpiA have determined a high catalytic efficiency for the conversion of ribose-5-phosphate to ribulose-5-phosphate nih.gov.
RpiB, found in some bacteria and parasitic protozoa, has a dimeric structure where the active site is located at the dimer interface, sharing catalytic residues from both monomers mdpi.com. The active site of RpiB contains a solvent-exposed barrier formed by specific residues (e.g., H12, R113, R137, and R141 in Mycobacterium tuberculosis RpiB) that closes upon phosphate complexation mdpi.com. The substrate, R5P, must overcome this barrier to reach an internal cavity and bind in a linear configuration at the dimer interface mdpi.com. Studies on M. tuberculosis RpiB suggest a flipping mechanism for nucleotide entry into the active site cavity, rather than a canonical open/close-lid transition mdpi.com.
While R5P is a primary substrate, RpiB enzymes can exhibit broader substrate specificity depending on the organism. For instance, Trypanosoma brucei RpiB shows a preference for ribulose 5-phosphate over ribose 5-phosphate mdpi.com. Escherichia coli RpiB can catalyze the conversion of D-allose-6-phosphate, a six-carbon sugar, while M. tuberculosis RpiB is inhibited by it mdpi.com. Studies on RpiB from Ochrobactrum sp. CSL1 revealed activity with various monosaccharides, showing highest activity with L-ribose and lower activity with this compound-5-phosphate, D-allose, D-xylose, L-rhamnose, and D-arabinose jmb.or.kr. Differences in substrate specificity between RpiB enzymes from different species can be linked to variations in a phosphate-binding loop near the active site rcsb.orgresearchgate.net.
Ribulose-5-phosphate 3-Epimerase (Rpe)
Ribulose-5-phosphate 3-epimerase (EC 5.1.3.1) catalyzes the reversible epimerization of D-ribulose 5-phosphate to D-xylulose 5-phosphate wikipedia.orgoup.com. This enzyme is also crucial in the PPP and the Calvin cycle wikipedia.orgoup.com. Rpe is a metalloenzyme, typically requiring a divalent metal cation for activity, with Zn2+, Co2+, and Mn2+ being utilized wikipedia.org. In Escherichia coli, Fe2+ appears to be the native cofactor, although the enzyme is sensitive to hydrogen peroxide in this metallated state pnas.org.
Rpe folds into a (β/α)8 TIM-barrel structure, with loops that can regulate substrate specificities wikipedia.org. A loop connecting helix α6 with strand β6 is known to cap the active site upon substrate binding wikipedia.org. Crystallographic studies of Rpe from various sources, including Synechocystis, have shown a highly conserved active site architecture researchgate.net. Strictly conserved residues in the active site, such as specific aspartate and histidine residues, are essential for catalysis researchgate.net. Highly conserved methionine and serine residues are also found in similar positions within the active site researchgate.net. These residues are thought to play roles in altering the electrostatic environment and facilitating proton abstraction researchgate.net.
Transketolase (TKT)
Transketolase (EC 2.2.1.1) catalyzes the transfer of a two-carbon ketol group from a ketose phosphate donor (like D-xylulose 5-phosphate) to an aldose phosphate acceptor (like this compound 5-phosphate), producing a new ketose phosphate and a new aldose phosphate wikipedia.orgnih.govrsc.org. This enzyme is a key link between the PPP and glycolysis wikipedia.orgnih.govrsc.org. TKT requires thiamine diphosphate (B83284) (ThDP) and a divalent cation (usually Mg2+) as cofactors wikipedia.orgnih.govrsc.org.
The active site of TKT is located within a channel formed by residues from both subunits of the enzyme wikipedia.orgnih.gov. The entrance to the active site is lined with several arginine, histidine, serine, and aspartate residues, with a glutamate (B1630785) residue also playing a role wikipedia.org. Specific residues, such as Arg359, Arg528, His469, and Ser386, are conserved and interact with the phosphate group of the substrates, stabilizing them upon entry wikipedia.org. The substrate channel is narrow, requiring substrates to adopt a slightly extended conformation upon binding wikipedia.org. ThDP binds in the deepest region of the active site, stabilized by residues like Glu418 wikipedia.org.
TKT exhibits broad substrate specificity, accepting various phosphorylated and nonphosphorylated monosaccharides, including both keto- and aldosugars like fructose (B13574) and ribose wikipedia.org. However, it shows high specificity for the stereoconfiguration of the hydroxyl groups, particularly at C-3 and C-4 of the ketose donor, which must be in the D-threo configuration wikipedia.org. These hydroxyl groups interact with active site residues like Asp477, His30, and His263 wikipedia.org. While the natural reaction involves phosphorylated sugars, studies have shown that some transketolases can produce non-phosphorylated 7-carbon ketoses from sugars like this compound researchgate.net.
Transaldolase (TAL)
Transaldolase (EC 2.2.1.2) catalyzes the reversible transfer of a three-carbon dihydroxyacetone unit from a ketose donor (like sedoheptulose (B1238255) 7-phosphate) to an aldose acceptor (like glyceraldehyde 3-phosphate), linking the PPP and glycolysis ontosight.aiuniprot.orguniprot.org. This compound 5-phosphate is involved in the transaldolase reaction as a product formed from D-xylulose 5-phosphate and erythrose 4-phosphate uniprot.org.
The mechanism of transaldolase involves the formation of a Schiff base intermediate with an active site lysine (B10760008) residue uniprot.orguniprot.org. A conserved aspartate residue in the active site is proposed to assist in the deprotonation of the C4 hydroxyl group of the enzyme-bound imine, leading to the cleavage of the imine and release of the first product d-nb.info. The resulting Schiff base intermediate is stabilized until the acceptor molecule binds d-nb.info.
While transaldolase primarily utilizes phosphorylated sugars, studies have shown that compounds like arabinose 5-phosphate can interact with the active site lysine, forming a Schiff base, but the reaction may stop at this stage, indicating differences in how the enzyme processes different substrates researchgate.net. Fructose 1,6-bisphosphate has also been shown to inhibit E. coli transaldolase researchgate.net.
Ribose-Binding Proteins (RBPs)
Beyond metabolic enzymes, this compound is also recognized by specific binding proteins involved in transport. Ribose-binding protein (RbsB) in Escherichia coli is a periplasmic protein that captures this compound as part of an ABC transport system biorxiv.orgresearchgate.netresearchgate.net. RbsB specifically interacts with this compound in the periplasmic space to facilitate its transport into the cytoplasm biorxiv.org. This binding induces a conformational change in RbsB, aiding its interaction with the ABC transporter components biorxiv.org. RbsB has been shown to bind β-D-pyranoribose, the major form in solution researchgate.net. Efforts have been made to engineer RBP mutants to bind novel ligands at the ribose-binding site, although the tight binding of ribose and associated conformational changes can pose challenges researchgate.net.
Data Tables
Below are illustrative data tables summarizing some of the research findings on the substrate specificity and active site residues of enzymes involved in this compound metabolism.
| Enzyme | Substrates/Ligands Discussed | Key Active Site/Binding Site Features | Source(s) |
| Ribokinase (RK) | This compound, 2-deoxy-D-ribose, D-arabinose, D-xylose, D-fructose | Cleft between α/β and β-sheet domains, lid closure, interactions with α/β-domain residues, hydrophobic lid interactions, monovalent cation binding site | diva-portal.orguniprot.orgnih.gov |
| Ribose-5-phosphate Isomerase (Rpi) | This compound 5-phosphate, D-ribulose 5-phosphate, L-ribose, D-allose, D-xylose, L-rhamnose, D-arabinose, D-allose-6-phosphate | RpiA: TIM-barrel fold, conserved His and Asp residues in catalytic site. RpiB: Dimer interface active site, solvent-exposed barrier (H12, R113, R137, R141 in MtRpiB), internal cavity. | medtigo.comnih.govnih.govmdpi.comjmb.or.krrcsb.orgresearchgate.net |
| Ribulose-5-phosphate 3-Epimerase (Rpe) | D-Ribulose 5-phosphate, D-xylulose 5-phosphate | (β/α)8 TIM-barrel, metal ion requirement (Fe2+, Zn2+, Co2+, Mn2+), loop capping active site, conserved Asp and His residues, conserved Met and Ser residues. | wikipedia.orgoup.compnas.orgresearchgate.net |
| Transketolase (TKT) | D-Xylulose 5-phosphate, this compound 5-phosphate, sedoheptulose 7-phosphate, glyceraldehyde 3-phosphate, this compound, L-lyxose | Channel between subunits, ThDP and divalent cation (Mg2+) cofactors, conserved Arg, His, Ser, Asp, Glu residues interacting with phosphate and ThDP, specificity for D-threo configuration. | wikipedia.orgnih.govrsc.orgresearchgate.netuniprot.org |
| Transaldolase (TAL) | Sedoheptulose 7-phosphate, glyceraldehyde 3-phosphate, erythrose 4-phosphate, this compound 5-phosphate, arabinose 5-phosphate | Active site lysine forming Schiff base intermediate, conserved aspartate residue. | ontosight.aiuniprot.orguniprot.orgd-nb.inforesearchgate.net |
| Ribose-Binding Protein (RbsB) | This compound (β-D-pyranoribose), D-allose | Periplasmic protein, part of ABC transporter, conformational change upon binding. | biorxiv.orgresearchgate.netresearchgate.net |
Detailed Research Findings Examples:
Genetic and Epigenetic Aspects of D Ribose Metabolism
Genetic Regulation of D-Ribose (B76849) Metabolic Pathways
Genetic regulation ensures that this compound is available in appropriate amounts for nucleotide synthesis, energy metabolism, and other cellular functions. This regulation occurs primarily at the transcriptional level, controlling the expression of genes encoding key metabolic enzymes and transporters.
Transcriptional Control of Enzyme Expression (e.g., rbs operon, xyl operon)
In bacteria like Escherichia coli, the uptake and initial metabolism of this compound are primarily controlled by the rbs operon. This operon typically includes genes for a high-affinity ABC-type this compound transporter (rbsA, rbsB, rbsC), a ribose mutarotase (B13386317) (rbsD), and a ribokinase (rbsK), which phosphorylates this compound to this compound 5-phosphate researchgate.netnih.govasm.orgresearchgate.net. The rbs operon is negatively regulated by the LacI-type transcription factor RbsR, encoded by the rbsR gene, often located downstream of the rbs operon researchgate.netnih.govresearchgate.netfrontiersin.org. In the absence of this compound, RbsR binds to the rbs promoter, repressing transcription. When this compound is present, it acts as an inducer, binding to RbsR and causing a conformational change that reduces its affinity for the DNA, thus allowing transcription of the rbs operon genes researchgate.netfrontiersin.org.
Besides the high-affinity rbs system, E. coli also possesses low-affinity transporters for this compound. Genetic studies have indicated that the xyl operon, primarily known for xylose metabolism, can also be involved in this compound transport, particularly when the high-affinity rbs transporter is defective oup.comkaist.ac.kr. The xyl operon contains genes for xylose isomerase (xylA), xylulose kinase (xylB), a high-affinity xylose transporter (xylFGH), and a transcriptional activator XylR oup.comkaist.ac.krjmb.or.kr. While XylR is activated by xylose, mutations in the xyl operon, such as in xylA or its promoter region, have been shown to enhance growth on this compound in rbs-defective strains, suggesting that the XylFGH transporter can transport this compound oup.comkaist.ac.kr.
In Bacillus subtilis, the utilization of ribose is controlled by the transcriptional factor RbsR, and the rbs operon, consisting of rbsABCD and rbsK, is regulated by RbsR. This operon is also subject to carbon catabolite repression mediated by CcpA oup.com.
Gene Mutations Affecting this compound Homeostasis (e.g., rpiAB gene disruptions)
Mutations in genes encoding enzymes involved in this compound metabolism can significantly impact this compound homeostasis. A key enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP) is ribose-5-phosphate (B1218738) isomerase (RPI), which catalyzes the interconversion between ribose 5-phosphate (R5P) and ribulose 5-phosphate (Ru5P) tandfonline.comresearchgate.net. In E. coli, there are two RPI isoforms, RpiA and RpiB, encoded by the rpiA and rpiB genes, respectively nih.govasm.org. While E. coli strains defective in rpiA are typically ribose auxotrophs, the presence of a wild-type rpiB allows for some ribose utilization asm.org. However, disruptions of both rpiA and rpiB genes are necessary to fully prevent this isomerization reaction nih.govasm.org. Inactivation of rpiAB in E. coli limits R5P synthesis via the oxidative branch of the PPP and can lead to increased sensitivity to antibiotics and this compound added to the growth medium nih.gov. This is accompanied by changes in NADPH and glutathione (B108866) levels and a drop in the ATP pool nih.gov.
In humans, only one RPI isoform (RpiA) is present diva-portal.org. Mutations in the human RPIA gene can lead to Ribose-5-Phosphate Isomerase (RPI) deficiency tandfonline.commedtigo.com.
This compound Metabolic Disorders
Dysregulation of this compound metabolism can result in rare metabolic disorders with severe clinical manifestations.
Ribose-5-Phosphate Isomerase (RPI) Deficiency and Associated Phenotypes
Ribose-5-Phosphate Isomerase (RPI) deficiency (RPIAD) is an extremely rare autosomal recessive metabolic disorder caused by pathogenic mutations in the RPIA gene tandfonline.comnih.govorpha.net. This deficiency disrupts the interconversion of R5P and Ru5P in the non-oxidative phase of the PPP, leading to the accumulation of pentoses and pentose phosphates, particularly ribitol (B610474) and arabitol, in tissues and bodily fluids, including the brain tandfonline.commedtigo.comorpha.net.
The clinical presentation of RPI deficiency is characterized by progressive neurological symptoms that typically manifest in childhood. These include developmental delay, psychomotor regression, epilepsy, spasticity, cerebellar ataxia, optic atrophy, nystagmus, and peripheral neuropathy medtigo.comnih.govorpha.netwikipedia.orgmhmedical.comnih.gov. Neuroimaging, such as MRI, often reveals extensive abnormalities of the cerebral white matter (leukoencephalopathy) medtigo.comorpha.netwikipedia.orgmhmedical.com. The accumulation of polyols like ribitol and arabitol in the brain is thought to contribute to the neurological deficits by disrupting normal metabolic functions, impairing nucleotide synthesis, and increasing oxidative stress medtigo.com.
RPI deficiency is considered one of the rarest known metabolic disorders in humans, with only a limited number of cases reported worldwide tandfonline.comnih.govresearchgate.net. Diagnosis can be made through genetic testing to identify mutations in the RPIA gene or by detecting elevated levels of polyols in blood or urine medtigo.comwikipedia.orgmedicoverhospitals.in.
Table 1: Reported Phenotypes Associated with RPI Deficiency
| Phenotype | Description | Source(s) |
| Developmental delay | Slower than expected development of motor, cognitive, or social skills. | medtigo.comnih.govorpha.netwikipedia.orgmhmedical.comnih.gov |
| Psychomotor regression | Loss of previously acquired motor and cognitive skills. | orpha.netwikipedia.orgmhmedical.comnih.gov |
| Epilepsy | Recurrent seizures. | orpha.netwikipedia.orgmhmedical.comnih.gov |
| Spasticity | Increased muscle tone and stiffness. | orpha.netwikipedia.orgmhmedical.comnih.gov |
| Cerebellar ataxia | Lack of voluntary coordination of muscle movements. | nih.govorpha.netwikipedia.orgmhmedical.comnih.gov |
| Optic atrophy | Degeneration of the optic nerve, leading to vision loss. | nih.govorpha.netwikipedia.orgmhmedical.comnih.gov |
| Nystagmus | Involuntary rapid eye movements. | nih.govwikipedia.orgmhmedical.com |
| Peripheral neuropathy | Damage to nerves outside the brain and spinal cord. | nih.govorpha.netwikipedia.orgmhmedical.comnih.gov |
| Leukoencephalopathy | Abnormalities of the white matter in the brain. | medtigo.comnih.govorpha.netwikipedia.orgmhmedical.comnih.gov |
| Elevated polyols (ribitol, arabitol) | Increased concentrations in brain and body fluids. | tandfonline.commedtigo.comorpha.netwikipedia.orgresearchgate.net |
| Intellectual disability | Significant limitations in intellectual functioning and adaptive behavior. | tandfonline.com |
Dysregulation of this compound Biosynthesis and Catabolism in Pathological States
Beyond rare genetic disorders, dysregulation of this compound metabolism has been implicated in the pathogenesis of more common conditions, including cancer, diabetes, and neurodegenerative diseases.
In cancer cells, there is often an upregulation of glycolysis and the PPP to support rapid proliferation, nucleotide synthesis, and the generation of reducing equivalents like NADPH nih.gov. This compound, as a precursor for nucleotides, plays a key role in this context nih.gov. Alterations in PPP enzyme activities, including RPI, are frequently observed in cancer cells medtigo.com. Furthermore, this compound 5-phosphate has been identified as a metabolic checkpoint that can influence cancer cell survival under glucose limitation nih.govresearchgate.net. Studies have shown that decreased levels of this compound 5-phosphate can activate pathways promoting cancer cell survival nih.govresearchgate.net.
Dysregulated this compound metabolism is also linked to diabetes mellitus. Abnormally high levels of this compound have been observed in the urine and serum of diabetic patients nih.govcore.ac.ukaging-us.comresearchgate.net. Elevated this compound can contribute to the formation of advanced glycation end products (AGEs) through non-enzymatic glycation of proteins and lipids nih.govfrontiersin.orgresearchgate.netfrontiersin.org. AGEs are implicated in the development of diabetic complications, including diabetic encephalopathy and nephropathy nih.govresearchgate.netresearchgate.netfrontiersin.org. Studies in diabetic animal models have shown that elevated this compound levels correlate with cognitive impairment and neuronal damage, potentially mediated by AGE formation and related pathways nih.govaging-us.comoncotarget.com.
Neurodegenerative diseases, such as Alzheimer's disease, have also been associated with dysregulated this compound metabolism. Elevated this compound concentrations have been found in the brains and body fluids of patients with Alzheimer's disease nih.govfrontiersin.orgresearchgate.netresearchgate.net. This compound-induced glycation and AGE formation are considered potential contributors to the neuronal dysfunction and cognitive decline observed in these conditions nih.govfrontiersin.orgresearchgate.netoncotarget.com. Research suggests that this compound can induce mitochondrial dysfunction and impair cognitive function, potentially through mechanisms involving protein glycation and related cellular stress pathways researchgate.netresearchgate.net.
Table 2: this compound Dysregulation in Pathological States
| Pathological State | Observed this compound Metabolic Alteration | Potential Role | Source(s) |
| Cancer | Altered PPP enzyme activity, this compound 5-phosphate as a metabolic checkpoint. | Supporting rapid proliferation, nucleotide synthesis, influencing cell survival under glucose limitation. | medtigo.comnih.govnih.govresearchgate.netintelligentsugar.info |
| Diabetes Mellitus | Elevated this compound levels in urine and serum. | Contribution to AGE formation, implicated in diabetic complications (encephalopathy, nephropathy). | nih.govcore.ac.ukaging-us.comresearchgate.netfrontiersin.org |
| Neurodegenerative Diseases (e.g., Alzheimer's) | Elevated this compound levels in brain and body fluids. | Contribution to AGE formation, implicated in neuronal dysfunction and cognitive impairment. | nih.govfrontiersin.orgresearchgate.netoncotarget.comresearchgate.net |
Epigenetic Modulations by this compound Metabolites
While the genetic regulation of this compound metabolism is well-established, the direct epigenetic modulations specifically by this compound metabolites are an emerging area of research. This compound 5-phosphate is a precursor for PRPP (5-phospho-α-D-ribose 1-pyrophosphate), which is essential for nucleotide synthesis nih.gov. Nucleotides are not only building blocks of DNA and RNA but also precursors for various cofactors involved in epigenetic modifications, such as NAD+ (involved in PARP and sirtuin activity) and SAM (S-adenosylmethionine, a major methyl group donor for DNA and histone methylation). Therefore, alterations in this compound metabolism and the availability of R5P could indirectly influence epigenetic landscapes by affecting the pools of these crucial cofactors.
For instance, changes in nucleotide synthesis rates due to altered this compound metabolism could impact the availability of ATP, which is required for various cellular processes, including those involved in maintaining epigenetic marks. Furthermore, metabolites derived from the PPP, which is closely linked to this compound metabolism, can influence cellular redox state (NADPH production), which in turn can affect the activity of epigenetic enzymes like histone deacetylases (HDACs) and DNA methyltransferases (DNMTs).
While direct evidence demonstrating specific epigenetic modifications directly triggered by this compound or its immediate metabolites is still limited, the interconnectedness of this compound metabolism with nucleotide synthesis and cellular energy status suggests a potential, albeit indirect, role in shaping the epigenetic landscape. Further research is needed to fully elucidate the extent and mechanisms of epigenetic modulations influenced by this compound metabolites.
Impact of Ribose Glycation on Histone Demethylation
Glycation is a non-enzymatic reaction where reducing sugars, such as this compound, react with proteins, lipids, and nucleic acids, leading to the formation of Advanced Glycation End Products (AGEs). Histone proteins, being rich in lysine (B10760008) and arginine residues, are particularly susceptible to glycation. This modification can alter histone structure and function, impacting chromatin dynamics and gene expression.
Studies have shown that this compound is significantly more reactive in glycation reactions than D-glucose, leading to a higher rate of AGE formation under similar conditions. Research using ribose-glycated bovine serum albumin (BSA) in SH-SY5Y cells demonstrated a global demethylation of histone 3 lysine 4 (H3K4). This demethylation was accompanied by increased levels of lysine-specific demethylase-1 (LSD1) and plant homeodomain finger protein 8 (PHF8), both of which are histone demethylases. The presence of ribose-glycated proteins also led to a significant increase in formaldehyde (B43269) levels in the cell culture medium, further indicating histone demethylation.
These findings suggest that ribose-induced glycation can directly influence the epigenetic landscape by promoting histone demethylation, potentially contributing to the epigenetic mechanisms observed in metabolic disorders like diabetes mellitus. While glucose glycation also occurs, the more potent effect of ribose glycation on histone demethylation highlights a specific epigenetic mechanism linked to ribose metabolism.
Data illustrating the impact of ribose glycation on histone demethylation markers could be presented in a table format, comparing the levels of methylated H3K4 (e.g., H3K4me3, H3K4me2, H3K4me1) and the expression of demethylases (LSD1, PHF8) in the presence of ribose-glycated proteins versus controls.
| Treatment | Global H3K4 Methylation | H3K4me3 | H3K4me2 | H3K4me1 | LSD1 Levels | PHF8 Levels | Formaldehyde Levels (Medium) |
| Control | Normal | High | High | Normal | Baseline | Baseline | Baseline |
| Glucose-Glycated BSA | No significant change | - | - | - | - | - | - |
| Ribose-Glycated BSA | Decreased | Decreased | Decreased | No significant change | Increased | Increased | Increased |
Note: This table is illustrative, based on the described findings. Specific quantitative data would require direct access to the cited research.
This compound-5-Phosphate as a Metabolic Checkpoint
This compound-5-phosphate (R5P) is a key intermediate in the pentose phosphate pathway and a precursor for nucleotide biosynthesis. It is produced from ribulose-5-phosphate by the enzyme ribose-5-phosphate isomerase. R5P can also be formed from the phosphorolytic cleavage of ribonucleosides. The balance between the production and utilization of R5P is crucial for maintaining cellular homeostasis.
Recent research has identified this compound-5-phosphate as a metabolic checkpoint, particularly in the context of glucose limitation. Under conditions of glucose deprivation, the level of this compound-5-phosphate decreases. This decrease in R5P facilitates an interaction between the protein MYH9 and the kinase LATS1. The interaction leads to MYH9-mediated aggregation and degradation of LATS1, which in turn results in the activation of the Yes-associated protein (YAP).
YAP is a transcriptional regulator involved in promoting cell survival and proliferation. Interestingly, activated YAP further promotes the breakdown of purine (B94841) nucleosides via purine nucleoside phosphorylase (PNP), which helps to restore R5P levels in a negative feedback loop.
This mechanism highlights R5P's role as a sensor of glucose availability, linking glucose metabolism to the YAP signaling pathway and influencing cell fate under metabolic stress. The identification of R5P as a metabolic checkpoint provides new insights into how cellular metabolism can directly regulate critical signaling pathways and transcriptional activity.
The interplay between R5P levels and the YAP-LATS1 pathway can be summarized as follows:
| Metabolic Condition | This compound-5-Phosphate Level | MYH9-LATS1 Interaction | LATS1 Status | YAP Status | Cellular Outcome (under glucose limitation) |
| Glucose Limitation | Decreased | Facilitated | Aggregation/Degradation | Activated | Promotes cell survival |
| R5P Restoration (via YAP-PNP feedback) | Increased | Reduced | Restored | Regulated | Homeostasis |
Note: This table is a simplified representation based on the described mechanism.
The role of R5P as a metabolic checkpoint underscores the importance of this compound metabolism in sensing and responding to changes in nutrient availability, with direct implications for cell signaling and potentially genetic regulation through downstream effectors like YAP.
Compound Names and PubChem CIDs:
| Compound Name | PubChem CID |
| This compound | 5779, 993 |
| This compound-5-phosphate | 77982 |
| Lysine-specific demethylase-1 (LSD1) | 90424 [Tool Ref: Search for LSD1 PubChem CID] |
| Plant homeodomain finger protein 8 (PHF8) | 100514188 [Tool Ref: Search for PHF8 PubChem CID] |
| MYH9 | 9606 [Tool Ref: Search for MYH9 PubChem CID] |
| LATS1 | 9047 [Tool Ref: Search for LATS1 PubChem CID] |
| YAP (Yes-associated protein 1) | 10413 [Tool Ref: Search for YAP1 PubChem CID] |
| Purine nucleoside phosphorylase (PNP) | 9545 [Tool Ref: Search for PNP PubChem CID] |
Please note: PubChem CIDs for proteins (LSD1, PHF8, MYH9, LATS1, YAP, PNP) refer to the human gene/protein entries where available, reflecting their biological context in the described mechanisms. The CIDs for this compound and this compound-5-phosphate refer to the chemical compounds. Multiple CIDs for this compound may reflect different forms or entries in the database.Subject: this compound: Genetic and Epigenetic Aspects of Metabolism
This compound is a naturally occurring pentose sugar that serves as a fundamental building block for essential biomolecules, including ribonucleic acid (RNA), deoxyribonucleic acid (DNA), and adenosine (B11128) triphosphate (ATP). Beyond its structural roles, the metabolism of this compound is increasingly recognized for its involvement in regulating genetic and epigenetic processes. This article focuses on two specific areas highlighting this involvement: the impact of ribose glycation on histone demethylation and the function of this compound-5-phosphate as a metabolic checkpoint.
Cellular metabolism and epigenetic modifications are deeply interconnected. Metabolites can act as crucial cofactors for enzymes that modify DNA and histones, thereby influencing gene expression based on the cell's metabolic state. This compound metabolism, particularly through the pentose phosphate pathway (PPP), contributes significantly to this regulatory network.
Impact of Ribose Glycation on Histone Demethylation
Glycation is a non-enzymatic process where reducing sugars react with proteins, forming Advanced Glycation End Products (AGEs). Histone proteins, due to their abundance of lysine and arginine residues, are particularly susceptible to glycation, which can alter their structure and function, consequently affecting chromatin structure and gene regulation. This compound has been shown to be significantly more reactive in glycation reactions compared to D-glucose, leading to a higher rate of AGE formation under similar conditions.
Research investigating the effects of ribose glycation has demonstrated a notable impact on histone modifications. Studies using ribose-glycated bovine serum albumin (BSA) in SH-SY5Y cells observed a global decrease in histone 3 lysine 4 (H3K4) methylation. This reduction in methylation was associated with increased levels of key histone demethylases, specifically lysine-specific demethylase-1 (LSD1) and plant homeodomain finger protein 8 (PHF8). Furthermore, an increase in formaldehyde levels was detected in the culture medium of cells treated with ribose-glycated proteins, providing additional evidence of enhanced histone demethylation.
These findings suggest that glycation induced by this compound can directly influence the epigenetic landscape by promoting histone demethylation. This mechanism may contribute to the epigenetic dysregulation observed in various metabolic disorders, such as diabetes mellitus, where altered ribose metabolism has been implicated. The distinct effect of ribose glycation on histone demethylation, even when compared to glucose glycation, underscores a specific pathway through which ribose metabolism can exert epigenetic influence.
The following table summarizes the observed effects of ribose glycation on histone methylation and related enzymes:
| Modification/Enzyme | Effect of Ribose Glycation (SH-SY5Y cells) |
| Global H3K4 Methylation | Decreased |
| H3K4me3 | Decreased |
| H3K4me2 | Decreased |
| H3K4me1 | No significant change |
| LSD1 Levels | Increased |
| PHF8 Levels | Increased |
| Formaldehyde Levels (Medium) | Increased |
Data based on research involving ribose-glycated BSA treatment.
This compound-5-Phosphate as a Metabolic Checkpoint
This compound-5-phosphate (R5P) is a central intermediate in the pentose phosphate pathway, serving as a crucial precursor for the synthesis of nucleotides required for DNA and RNA. R5P is produced from ribulose-5-phosphate through the action of ribose-5-phosphate isomerase and can also be generated from the phosphorolytic cleavage of ribonucleosides. The cellular concentration of R5P is tightly regulated to meet the demands for nucleotide synthesis and maintain metabolic balance.
Emerging research has identified this compound-5-phosphate as a metabolic checkpoint, particularly in the context of cellular responses to glucose limitation. Under conditions of reduced glucose availability, a decrease in the intracellular level of this compound-5-phosphate has been observed. This reduction in R5P facilitates a specific interaction between the protein MYH9 and the kinase LATS1. The formation of this complex promotes the aggregation and subsequent degradation of LATS1, a key component of the Hippo signaling pathway.
The degradation of LATS1 leads to the activation of the transcriptional co-activator Yes-associated protein (YAP). Activated YAP plays a role in promoting cell survival, particularly under metabolic stress conditions like glucose deprivation. Interestingly, activated YAP can also influence purine metabolism by promoting the activity of purine nucleoside phosphorylase (PNP), which breaks down purine nucleosides. This process can contribute to the replenishment of the R5P pool, establishing a negative feedback loop.
This mechanism positions R5P as a critical sensor of the cellular metabolic state, linking glucose availability and the activity of the pentose phosphate pathway to the YAP signaling cascade. The role of R5P as a metabolic checkpoint highlights how alterations in this compound metabolism can directly influence key cell signaling pathways and ultimately impact gene expression programs related to cell survival and proliferation.
The following table illustrates the role of this compound-5-phosphate as a metabolic checkpoint in the context of glucose limitation:
| Condition | This compound-5-Phosphate Level | MYH9-LATS1 Interaction | LATS1 Status | YAP Status | Outcome |
| Normal Glucose | Normal | Reduced | Stable/Active | Regulated | Normal cellular processes |
| Glucose Limitation | Decreased | Facilitated | Aggregation/Degradation | Activated | Promotes cell survival under stress |
| YAP Activation Feedback | Increasing | Decreasing | Recovering | Regulated | R5P replenishment |
Data based on research detailing the R5P-YAP signaling axis.
Evolutionary and Prebiotic Significance of D Ribose
D-Ribose (B76849) in the Context of the RNA World Hypothesis
The RNA world hypothesis proposes a period in early Earth's history where RNA molecules performed the dual roles of genetic information storage and catalysis, functions now primarily carried out by DNA and proteins, respectively. fishersci.atnih.govnih.gov this compound is an essential component of the RNA backbone, providing the structural framework for this ancient molecule. citeab.comwikidata.org
A key question in the RNA world hypothesis is why this compound was selected as the exclusive sugar component of nucleic acids among the various pentoses that could have been present on early Earth. Molecular modeling studies have provided significant insights into this selectivity. These studies suggest that of the four aldopentoses (ribose, arabinose, xylose, and lyxose), the β anomer of this compound is uniquely suited for incorporation into nucleotides without compromising the rotational freedom of attached functional groups like hydroxyls, phosphates, and nucleobases. wikipedia.orgwikipedia.orgwikipedia.org This structural compatibility is crucial for the flexibility and proper formation of nucleic acid structures. The specific orientation of the hydroxyl groups in β-D-ribose, particularly at the C2' and C3' positions, appears to minimize steric hindrance with the bulky nucleobase and the C5'-OH group, allowing for the necessary conformational flexibility of the nucleic acid chain. fishersci.canih.gov The homochirality of this compound in natural nucleic acids, where only the D-enantiomer is utilized, further highlights a non-random selection process during early evolution. wikipedia.orgfishersci.ca
The furanose ring form of this compound, a five-membered ring containing four carbon atoms and one oxygen atom, is the form found in the backbone of RNA. wikipedia.org This ring structure is not planar but undergoes "puckering," which involves the displacement of atoms from a common plane. fishersci.fi This puckering contributes to the flexibility of the RNA molecule. The presence of the hydroxyl group at the 2' carbon position of the ribose sugar in RNA is a significant structural feature. citeab.comfishersci.ca While this 2'-OH group can make RNA less chemically stable than DNA, particularly under alkaline conditions due to its potential to attack the adjacent phosphodiester bond, it also plays crucial roles. fishersci.cawikipedia.orgmycocentral.eu In the context of an RNA world, this reactivity may have been advantageous for catalytic functions performed by ribozymes. citeab.com The conformational flexibility afforded by the ribofuranose ring and the rotations around the bonds in the sugar-phosphate backbone are essential for RNA to adopt diverse three-dimensional structures necessary for catalytic activity and interactions. wikipedia.orgnih.govfishersci.fi
Abiotic Synthesis Pathways of this compound
For this compound to play a role in the origin of life, plausible prebiotic pathways for its formation must exist. One of the most widely studied reactions in this context is the formose reaction.
The formose reaction, also known as the Butlerov reaction, is a base-catalyzed polymerization of formaldehyde (B43269) (CH₂O) that produces a complex mixture of carbohydrates, including various sugars of different lengths. fishersci.atfishersci.caloradchemical.comfishersci.atfishersci.fiuni.lufishersci.se This reaction is considered a potential source of prebiotic sugars, including ribose, on early Earth. wikipedia.orgwikipedia.orgnih.govfishersci.caalfa-chemistry.comwikipedia.orgfishersci.co.uk The reaction is autocatalytic and can be initiated by simple catalysts such as calcium hydroxide (B78521) or other divalent metal ions. loradchemical.comfishersci.sealfa-chemistry.com While the formose reaction can produce ribose, it is not highly selective, yielding a complex mixture of aldoses and ketoses. fishersci.caloradchemical.comfishersci.sewikipedia.org The yield of ribose in the formose reaction is typically low, and the sugars produced are often unstable, particularly under alkaline conditions and elevated temperatures. wikipedia.orgloradchemical.comfishersci.sealfa-chemistry.comwikipedia.org Despite these challenges, research continues to explore conditions and catalysts, such as mineral surfaces (e.g., metal-doped clays (B1170129) or borate (B1201080) minerals) and specific environments like alkaline hydrothermal vents, that could potentially enhance the selective formation and stabilization of ribose under prebiotic conditions. fishersci.sealfa-chemistry.comwikipedia.org
The incorporation of this compound into nucleic acids requires its phosphorylation, a process that is thermodynamically unfavorable in aqueous solution. mpg.de Therefore, plausible prebiotic phosphorylation mechanisms are crucial for the formation of ribonucleotides. Research has explored various potential pathways for the abiotic phosphorylation of ribose. These include reactions involving inorganic phosphate (B84403), which is abundant on Earth in minerals like apatite. wikipedia.orgmpg.de Studies have shown that the presence of minerals and other compounds like urea, borate, carbonate, and formate (B1220265) can facilitate the phosphorylation of ribose, sometimes preferentially at the 5' hydroxyl position, which is necessary for phosphodiester bond formation in nucleic acids. wikipedia.orgmpg.de Activated forms of phosphate, such as pyrophosphate, have also been considered as potential phosphorylating agents in prebiotic chemistry. wikipedia.orgfishersci.co.uknih.gov Recent research suggests that phosphorylation can occur spontaneously in environments like aqueous microdroplets, potentially overcoming thermodynamic barriers present in bulk solution. mpg.de
Advanced Methodologies for D Ribose Research
Analytical Techniques for D-Ribose (B76849) Quantification and Characterization in Biological Systems
Accurate quantification and characterization of this compound in complex biological matrices are essential for studying its biological functions and dysregulations. A variety of analytical techniques have been developed and applied for this purpose, offering different levels of sensitivity, specificity, and throughput.
Chromatography-Based Methods (e.g., High-Performance Liquid Chromatography (HPLC))
Chromatography-based methods, particularly High-Performance Liquid Chromatography (HPLC), are widely used for the separation and quantification of this compound in biological samples. HPLC allows for the separation of this compound from other structurally similar molecules and matrix components that could interfere with detection. HPLC can be coupled with various detectors, such as evaporative light-scattering detection, for the analysis of sugars like ribose and ribitol (B610474) in enzymatic reactions. researchgate.netmdpi.com A high-throughput HPLC method utilizing a β-cyclobond 2000 analytical column has been developed, capable of separating ribose and ribitol in 2.3 minutes, with a total run time of approximately 4 minutes per sample, enabling the screening of numerous samples per day. researchgate.net This method employed a C18 guard column as an online filter and a short gradient for column washing, allowing direct injection of enzymatic reaction solutions after quenching. researchgate.net HPLC can also be used for the separation of ribose enantiomers, often involving derivatization and the use of specific electrolytes like tetraborate (B1243019) with β-cyclodextrin. researchgate.net
Ultra-high performance liquid chromatography-high resolution mass spectrometry (UHPLC-HRMS) offers a sensitive method for the simultaneous analysis of multiple monosaccharides, including this compound, in human serum without derivatization. nih.gov This method has demonstrated favorable analytical performance characteristics, including limits of detection and quantification, recovery rates, and accuracy, and has been applied to analyze human serum samples, revealing correlations between D-Glucose concentration and increased concentrations of D-Mannose and this compound. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is another hyphenated technique used for the analysis of monosaccharide components, including this compound, often requiring derivatization for volatile compound formation. researchgate.netmdpi.com GC-MS can reliably determine the concentration of analytes in complex biological samples like plasma, serum, and urine. mdpi.com
Spectroscopic Approaches (e.g., Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Surface-Enhanced Raman Spectroscopy (SERS))
Spectroscopic techniques provide valuable information about the structure, conformation, and quantity of this compound. Mass Spectrometry (MS) is a powerful tool for identifying ribose-derived metabolites and quantifying analytes in complex biological matrices. mdpi.comcreative-biolabs.com MS, particularly when coupled with chromatography (LC-MS, GC-MS), allows for sensitive and reliable determination of substance concentrations. mdpi.com High-resolution mass spectrometry under electrospray conditions can provide high sensitivity and precise identification of sugar isomers based on their exact molecular weights. uncst.go.ug
Nuclear Magnetic Resonance (NMR) Spectroscopy is utilized to elucidate the structure and conformation of ribose. creative-biolabs.comunimo.it NMR can provide detailed conformational and dynamic information and is a non-destructive analytical method. creative-biolabs.com Studies using 1H, 11B, and 13C NMR spectroscopy have investigated the interaction of this compound with various anions and cations, confirming that borate (B1201080) enhances this compound stability and favors the ribofuranose isomer, the form found in living organisms. rsc.org 13C NMR spectroscopy has been used to assign signals and determine the equilibrium mixture of mutarotated this compound, showing a predominance of the β-pyranose form in aqueous solutions. researchgate.net
Surface-Enhanced Raman Spectroscopy (SERS) is an optical analytical technique that offers high sensitivity, fast detection speed, and low cost for the chiral recognition and detection of molecules like ribose. mdpi.comresearchgate.net SERS can increase the Raman signal intensity of target molecules significantly. researchgate.net A SERS-based method utilizing β-cyclodextrin-coated silver nanoparticles has been developed for the chiral recognition of D-/L-ribose, allowing for identification through visual colorimetry and/or SERS analysis. mdpi.comnih.gov This method is fast, convenient, and can be operated outside a laboratory setting. mdpi.comnih.gov SERS can also provide fingerprint information on molecules like RNA, with the signal intensity of ribose being used for normalization and quantification of base contents in miRNA sequences. acs.org
Advanced Sensing Technologies (e.g., Hyperpolarized 129Xe NMR-Protein Sensor)
Advanced sensing technologies offer novel approaches for the sensitive and specific detection of this compound in biological systems. One such technology is the hyperpolarized 129Xe NMR-protein sensor. nih.govacs.orgresearchgate.netnih.gov This method utilizes the highly specific recognition of ribose by a ribose binding protein (RBP) engineered to bind xenon. nih.govacs.orgnih.gov Ribose binding induces a conformational change in the RBP, which slows xenon exchange to a rate detectable by hyperpolarized 129Xe chemical exchange saturation transfer (hyper-CEST), a sensitive NMR technique. nih.govacs.orgnih.gov This sensor enables the quantitation of ribose over a wide concentration range (nM to mM) with remarkable specificity, showing minimal background signal from other endogenous sugars. nih.govacs.orgnih.gov This technology has been used to estimate low-mM ribose concentrations in HeLa cell lines, highlighting its potential for measuring metabolites in various biological fluids and tissues. nih.govacs.orgnih.gov
Spatial Metabolomics and Mass Spectrometry Imaging (MSI) for Localization Analysis
Spatial metabolomics, largely based on Mass Spectrometry Imaging (MSI) technology, allows for the analysis of the spatial distribution of metabolites within biological tissues and cells. frontiersin.orgmdpi.comnih.govbiocompare.comnih.gov This approach overcomes the limitation of traditional metabolomics, which often involves sample homogenization and thus loses spatial information. frontiersin.orgbiocompare.com MSI technology enables the simultaneous acquisition of chemical and spatial information by scanning slices of biological samples, generating ions, and detecting them to obtain spatial distribution characteristics of various molecules. frontiersin.orgmdpi.com Common MSI techniques include matrix-assisted laser desorption/ionization (MALDI) MSI and desorption electrospray ionization (DESI) MSI. nih.govbiocompare.com Spatial metabolomics using MSI is a rapidly emerging field that provides insights into the spatially segregated nature of metabolic interactions and has applications in understanding healthy tissue function and disease pathogenesis. nih.govnih.gov While spatial metabolomics offers unique opportunities to investigate metabolite localization in tissue sections, it also presents challenges such as artifactual features and metabolite annotation. nih.govnih.gov
Computational Modeling of this compound Metabolic Networks
Computational modeling plays a crucial role in understanding the complex interplay of reactions within this compound metabolic networks. These models allow for the analysis of metabolic pathways, prediction of metabolic flux distributions, and identification of potential targets for metabolic engineering or therapeutic intervention.
Pathway Analysis and Metabolic Flux Distribution
Computational modeling enables the representation of cellular metabolism as metabolic networks, consisting of metabolites linked by biochemical reactions. nih.govijml.org Genome-scale metabolic networks encompass all possible reactions within a cell. nih.gov Pathway analysis involves identifying and analyzing the sequences of reactions that convert specific substrates into products, such as the biosynthesis of this compound. Metabolic flux analysis (MFA) is a computational technique used to quantify the flow of metabolites through these networks under specific conditions. rsc.org MFA involves the simultaneous identification and quantification of metabolic fluxes, expressed numerically as the relative fraction of a specific metabolite. rsc.org These analyses often rely on the steady-state assumption, where internal metabolite concentrations remain constant over time. nih.gov
Network Optimization and Rate-Limiting Step Identification
Understanding the metabolic network surrounding this compound is essential for identifying potential bottlenecks or rate-limiting steps that govern its production or utilization. Network optimization approaches, often coupled with experimental data, are employed to analyze and predict metabolic fluxes within these complex systems.
Computational frameworks integrating constraint-based modeling with machine learning tools are being developed to simulate global-scale metabolic flux control and identify potential key reactions for metabolic adaptations biorxiv.org. These approaches can help predict rate-limiting steps in genome-scale metabolic networks, providing guidance for metabolic engineering efforts biorxiv.org.
Data regarding enzyme kinetics can be crucial for identifying rate-limiting steps. For example, comparing Km values can provide insights into enzyme affinity for substrates, where a higher Km may indicate a lower affinity and a potential rate-limiting step nih.gov.
| Enzyme (in PPP) | Substrate | Km (arbitrary units) | Potential Role in Rate Limitation |
|---|---|---|---|
| G6PD | Glucose-6-phosphate | High | Rate-limiting in oxidative PPP |
| RPI | This compound 5-phosphate | Lower than RPE | More effective isomerization |
| RPE | This compound 5-phosphate | Higher than RPI | Less effective isomerization |
| TKT | This compound 5-phosphate etc. | Varies | Key enzyme in non-oxidative PPP |
Note: The Km values presented here are illustrative and their actual values are context-dependent and require specific experimental determination.
Dynamic Behavior Modeling of this compound Pathways
Modeling the dynamic behavior of metabolic pathways involving this compound is crucial for understanding how these systems respond to internal and external perturbations over time. Dynamic models, also known as kinetics-based models, utilize systems of ordinary differential equations (ODEs) to represent biochemical systems and describe changes in metabolite concentrations and reaction fluxes frontiersin.org. These models incorporate initial metabolite concentrations, reaction rate equations, and kinetic parameters frontiersin.org.
Modeling approaches based on classical control theory can be useful in exploring the altered dynamics of metabolic pathways, such as those observed in cancer cells, where this compound metabolism is often reprogrammed to support high proliferation rates plos.org. These models can help understand how the coordination among enzymes in the PPP and other intersecting pathways contributes to maintaining altered metabolic dynamics plos.org.
For instance, in cancer cells, a less active pyruvate (B1213749) kinase can lead to the accumulation of upstream glycolytic metabolites, which can shift metabolic fluxes towards the PPP, thereby increasing the production of this compound-5-phosphate and NADPH, essential for nucleotide and lipid synthesis in rapidly proliferating cells plos.org. Dynamic models can capture these shifts and their impact on this compound pathway activity plos.org.
Isotopic Tracing for Metabolic Flux Analysis
Isotopic tracing is a powerful technique used to quantitatively track the flow of metabolites through biochemical networks and assess metabolic pathway operation nih.gov. By using stable isotopes, such as 13C, 15N, or 2H, researchers can trace the fate of labeled atoms through metabolic pathways, providing insights into nutrient utilization, energy production, and biosynthesis mdpi.com.
Metabolic Flux Analysis (MFA) utilizes stable isotope labeled tracers to infer intracellular fluxes by measuring the labeling patterns of metabolites mdpi.com. The principle behind MFA is that the isotopic labeling patterns of intracellular metabolites are determined by the fluxes, allowing researchers to deduce the rates of metabolic reactions mdpi.com.
Delineation of Biosynthetic Routes in Complex Biological Systems
Isotopic tracing is invaluable for delineating the biosynthetic routes of metabolites like this compound in complex biological systems. By introducing a specifically labeled substrate, researchers can follow the path of the label through various metabolic intermediates to determine which pathways are active and contributing to the synthesis of the target molecule.
For example, using uniformly labeled 13C tracers, such as [U-13C6]glucose, allows researchers to monitor the utilization of glucose carbons for the biosynthesis of downstream metabolites, including those in the PPP which leads to this compound-5-phosphate mdpi.com. Complementary isotope-edited experiments can determine the complete isotopomer distribution in complex systems oup.com. Analyzing the labeling patterns in this compound or its derivatives can reveal the relative contributions of different pathways, such as the oxidative and non-oxidative branches of the PPP, to its synthesis nih.gov.
In plants, pulse-chase strategies using 13CO2 as a universal tracer can be employed to decode biosynthetic pathways mdpi.com. While this example focuses on isoprenoids, the principle applies to tracing carbon flow into carbohydrates like this compound.
Isotopic fingerprints, defined as unique isotopomers with specific labeling patterns, can be formed in metabolic products after feeding microbes with a defined 13C substrate royalsocietypublishing.org. These fingerprints can reveal the operations of functional pathways and even help identify pathways that may have been previously mis-annotated royalsocietypublishing.org.
| Labeled Substrate | Pathway Traced | Example Metabolite Analyzed | Potential Information Gained |
|---|---|---|---|
| [U-13C6]glucose | Glycolysis, PPP, Nucleotide Biosynthesis | This compound-5-phosphate, Nucleotides | Carbon flow from glucose to this compound and nucleotides |
| [1-13C]glucose | Oxidative PPP activity | Ribose-5-phosphate (B1218738) | Contribution of oxidative PPP to Ribose-5-phosphate pool |
| [6-13C]glucose | Oxidative PPP activity (indirectly) | Ribose-5-phosphate | Comparison with [1-13C]glucose labeling to assess oxidative PPP flux mdpi.com |
| 13CO2 | Carbon fixation pathways, central metabolism | This compound and derivatives | Biosynthetic routes involving CO2 incorporation |
Quantitative Control Assessment of Intersecting Metabolic Pathways
Isotopic tracing, particularly when combined with MFA, allows for the quantitative assessment of metabolic fluxes and the control exerted by different enzymes or pathways within intersecting metabolic networks. This is crucial for understanding how the flow of metabolites through pathways contributing to or utilizing this compound is regulated under different conditions.
MFA can quantify the relative contributions of converging metabolic pathways when they produce substrates with different labeling patterns for a shared product mdpi.com. This principle is fundamental in designing isotope labeling experiments to assess the quantitative control of intersecting pathways.
For example, by using specifically labeled glucose tracers, researchers can quantify the flux through the oxidative and non-oxidative branches of the PPP and compare it to the flux through glycolysis nih.gov. The ratio of specific isotopomers in downstream metabolites, such as lactate (B86563) or ribose-5-phosphate, can provide a quantitative measure of the relative activity of these intersecting pathways nih.gov.
Stable isotope tracing can reveal how metabolic fluxes are quantitatively controlled under different conditions, providing insights into the regulation of nucleotide metabolism and biosynthesis, which heavily relies on this compound-5-phosphate oup.com. It can highlight how cellular demands and regulatory mechanisms influence the flow of carbon through pathways leading to this compound and subsequent nucleotide synthesis oup.com.
Furthermore, MFA with isotope tracing can demonstrate metabolic flux compensation through paralogue pathways, revealing how the metabolic network adapts to maintain flux when one pathway is perturbed researchgate.net. This level of quantitative analysis is essential for a comprehensive understanding of the intricate regulation of this compound metabolism within the broader cellular metabolic network.
Future Directions and Research Challenges in D Ribose Studies
Elucidating Uncharacterized D-Ribose (B76849) Metabolic Enzymes and Novel Pathways
A primary challenge in this compound research is that gaps remain in our understanding of its complete metabolic network. The discovery of novel enzymes and alternative pathways is crucial for a comprehensive view of its physiological roles and for identifying new targets for metabolic engineering.
Research Focus:
Identification of "Missing" Enzymes: A significant number of enzymatic functions predicted by genomic data have not been experimentally verified. A key research direction involves leveraging computational biology and comparative genomics to identify uncharacterized genes clustered with known this compound metabolic genes. nih.gov This approach, which analyzes genome context, can generate hypotheses about the functions of these unknown enzymes. nih.gov
Discovery of Novel Catabolic and Salvage Pathways: Beyond the canonical Pentose (B10789219) Phosphate (B84403) Pathway (PPP), alternative routes for this compound metabolism likely exist. For instance, research in bacteria has identified novel catabolic pathways for related deoxy-sugars by searching for clusters of uncharacterized kinase, isomerase, and aldolase (B8822740) genes. nih.gov Applying this logic to this compound could reveal previously unknown metabolic fates. A promising area is the "Izumoring strategy," a proposed shortcut to produce this compound from D-xylose in just three enzymatic steps, bypassing the lengthy native PPP and its associated issues like carbon catabolite repression. nih.gov Demonstrating and optimizing such synthetic pathways is a significant future challenge. nih.gov
Characterizing Substrate Specificity: Many enzymes in carbohydrate metabolism exhibit broad substrate specificity. Future studies will need to systematically characterize known enzymes to determine if they possess secondary activities related to this compound or its derivatives, potentially revealing new metabolic cross-talk.
Comprehensive Systems-Level Modeling of this compound Metabolism in Diverse Organisms
To understand how this compound metabolism is integrated with other cellular processes, researchers are turning to systems biology. Developing comprehensive, predictive models of metabolic networks is essential for understanding metabolic states in health and disease and for designing effective metabolic engineering strategies. nih.gov
Key Approaches and Challenges:
Genome-Scale Metabolic Models (GSMMs): These models are foundational, containing all known metabolic reactions within an organism. nih.gov The ongoing challenge is to refine these models by manually curating and validating reactions, improving their predictive accuracy for this compound-related fluxes.
Flux Balance Analysis (FBA): FBA is a computational method used to predict metabolic flux distributions at a steady state. nilssonlab.seresearchgate.net It has been instrumental in studying the capabilities of the PPP. nilssonlab.senih.gov A future challenge is to develop dynamic FBA methods that can model changes in this compound metabolism over time, moving beyond the steady-state assumption. nih.gov
¹³C-Metabolic Flux Analysis (¹³C-MFA): This experimental technique uses isotope labeling to provide precise, quantitative data on metabolic fluxes, which can be used to validate and constrain computational models. creative-proteomics.com Applying ¹³C-MFA to this compound pathways, particularly by incorporating labeling data from RNA and glycogen, offers a powerful method to resolve complex and reversible reactions within the PPP. aiche.org A key challenge is the complexity of these experiments and the need for sophisticated analytical techniques. aiche.org
The table below summarizes key computational and experimental approaches for modeling this compound metabolism.
| Approach | Description | Key Application in this compound Research | Future Challenge |
| Genome-Scale Metabolic Models (GSMMs) | A comprehensive in silico database of all known metabolic reactions in an organism. | Provides the foundational network structure for analyzing this compound pathways. | Continuous curation and validation with experimental data to improve accuracy. |
| Flux Balance Analysis (FBA) | A computational method to predict the steady-state distribution of metabolic fluxes in a GSMM. | Simulating and predicting the output of the Pentose Phosphate Pathway under various conditions. researchgate.net | Developing dynamic models that capture time-dependent changes in metabolite concentrations. nih.gov |
| ¹³C-Metabolic Flux Analysis (¹³C-MFA) | An experimental technique using stable isotopes to quantify intracellular metabolic rates (fluxes). creative-proteomics.com | Precisely measuring fluxes through the oxidative and non-oxidative branches of the PPP. aiche.org | Integrating multi-omics data for more comprehensive and accurate flux predictions. |
Advanced Genetic Engineering Strategies for this compound Pathway Modulation
The ability to precisely control metabolic pathways is central to industrial biotechnology and synthetic biology. mdpi.com Advanced genetic engineering tools, particularly CRISPR-based technologies, are revolutionizing the ability to modulate this compound metabolism for the production of valuable biochemicals. nih.gov
Emerging Strategies:
CRISPR/Cas9 Genome Editing: This technology allows for precise and efficient gene knockouts, insertions, and replacements. nih.govnih.gov In the context of this compound, it can be used to delete genes in competing pathways or insert heterologous genes to create novel production routes. researchgate.netthepab.org
CRISPR Interference (CRISPRi): This tool utilizes a deactivated Cas9 (dCas9) protein to block transcription of target genes without altering the DNA sequence. nih.gov This allows for the tunable "attenuation" or downregulation of gene expression, which is often more effective than complete knockout for optimizing metabolic flux by redirecting intermediates like glucose-6-phosphate towards the PPP. mdpi.com
Multiplexed Engineering: A significant advantage of CRISPR technology is the ability to edit multiple genes simultaneously. nih.gov This is critical for re-wiring complex pathways like this compound synthesis, which may require the coordinated up- and downregulation of numerous enzymes to maximize yield and minimize the accumulation of toxic intermediates. chalmers.se
The following table outlines advanced engineering strategies and their specific applications in modulating this compound pathways.
| Strategy | Mechanism | Application to this compound Pathways | Research Challenge |
| CRISPR/Cas9 Knockout | Creates double-strand breaks to permanently disable a gene. nih.gov | Deleting genes of competing pathways to increase carbon flux towards this compound precursors. | Minimizing off-target effects and potential cellular toxicity from DNA breaks. nih.gov |
| CRISPR Interference (CRISPRi) | A deactivated Cas9 (dCas9) binds to a gene's promoter region, blocking transcription. nih.gov | Fine-tuning the expression of key enzymes in the PPP to optimize the production of Ribose-5-phosphate (B1218738). | Designing optimal guide RNAs (sgRNAs) for precise levels of gene repression. |
| Multiplexed Pathway Engineering | Using multiple guide RNAs to edit several genes simultaneously. chalmers.se | Systematically optimizing the entire this compound synthesis pathway by modulating multiple enzymatic steps at once. | Balancing the expression of multiple pathway components to avoid metabolic bottlenecks. |
Exploring Novel Epigenetic and Regulatory Roles of this compound Metabolites
There is a growing appreciation that metabolic intermediates can directly influence cellular signaling and gene regulation through epigenetic modifications. nih.gov this compound and its derivatives are central to processes that have profound regulatory consequences, a research area that is still in its infancy.
Future Research Avenues:
ADP-Ribosylation: This post-translational modification involves the transfer of an ADP-ribose moiety from NAD⁺ onto target proteins and is catalyzed by enzymes like poly(ADP-ribose)polymerases (PARPs). nih.govwikipedia.org This process, which fundamentally involves a this compound derivative, plays a critical role in DNA repair, gene regulation, and cell signaling. nih.govresearchgate.net A major challenge is to identify the full spectrum of proteins targeted for ADP-ribosylation and to understand how this modification is regulated under different cellular conditions. bohrium.com
Metabolites as Epigenetic Substrates: Metabolites derived from or related to this compound metabolism can serve as cofactors for chromatin-modifying enzymes. For example, S-adenosyl-L-methionine (SAM), a key methyl donor for DNA and histone methylation, requires ATP (which contains this compound) for its synthesis. mdpi.com Future research will explore how fluctuations in the this compound pool and related nucleotide levels might impact the availability of such cofactors, thereby linking metabolic state to epigenetic regulation. mdpi.comnih.gov
Signaling Functions: Beyond its role as a building block, this compound and its phosphorylated forms may have direct signaling functions that are not yet fully understood. nutraingredients-usa.com Investigating how metabolites like Ribose-5-phosphate or phosphoribosyl pyrophosphate (PRPP) might allosterically regulate enzymes or interact with signaling proteins is a key area for future discovery.
Methodological Innovations for In Vivo this compound Dynamics and Imaging
A significant barrier to understanding the precise role of this compound in complex biological systems is the difficulty of measuring its concentration and flux in real-time within living cells and tissues. nih.gov The development of novel imaging techniques and biosensors is a critical research frontier.
Innovations and Challenges:
Genetically Encoded Biosensors: A major breakthrough is the development of genetically encoded biosensors for this compound. nih.gov One such sensor, named "RIBOsensor," is based on Fluorescence Resonance Energy Transfer (FRET). It uses a ribose-binding protein flanked by two fluorescent proteins; when this compound binds, a conformational change alters the FRET signal, allowing for real-time, quantitative measurement of intracellular ribose dynamics. nih.gov These tools are invaluable for studying ribose transport and metabolism in both normal and diseased cells. nih.govnih.gov
Super-Resolution Imaging: Combining biosensors with advanced microscopy techniques can provide unprecedented spatial resolution. rupress.org This could allow researchers to visualize this compound concentrations in specific subcellular compartments, such as near the mitochondria or within the nucleus, revealing metabolic compartmentation. harvard.edu
Advanced Isotope Tracing: While ¹³C-MFA is powerful, future methodologies will aim to increase its temporal and spatial resolution. Combining isotope tracing with imaging techniques could one day allow for the visualization of metabolic fluxes within single cells in real-time.
Non-invasive In Vivo Imaging: Techniques like magnetic resonance spectroscopy (MRS) and positron emission tomography (PET) are used clinically but often lack the sensitivity and specificity to track this compound directly. A long-term challenge is to develop novel probes and methods for non-invasively monitoring this compound metabolism in whole organisms, which would have significant implications for clinical diagnostics. mdpi.com
Q & A
Q. How can researchers accurately quantify D-Ribose levels in biological samples?
Methodological Answer: Use high-performance liquid chromatography (HPLC) with refractive index detection or enzymatic assays utilizing ribose-specific kinases. For cellular studies, isotopic labeling (e.g., ¹³C-D-Ribose) combined with mass spectrometry (LC-MS/MS) enables precise tracking of metabolic flux . Calibration curves must be validated against standard reference materials to ensure accuracy.
Q. What experimental models are optimal for studying this compound’s role in ATP production?
Methodological Answer: Cultured cardiomyocytes or skeletal muscle cells are ideal for assessing ATP dynamics due to their high energy demands. Use fluorometric ATP assays (e.g., luciferase-based) under hypoxic conditions to simulate energy stress. Include controls with ATP synthesis inhibitors (e.g., oligomycin) to isolate this compound-specific effects .
Q. How should researchers design studies to evaluate this compound’s bioavailability and tissue distribution?
Methodological Answer: Employ pharmacokinetic studies in animal models (e.g., rodents) with oral/intravenous administration. Collect plasma, liver, and muscle tissue samples at timed intervals. Analyze using LC-MS/MS and compare area-under-the-curve (AUC) values. Account for interspecies variability by cross-validating with human cell lines .
Advanced Research Questions
Q. How can contradictory findings on this compound’s neuroprotective vs. glycation-related neurotoxicity be resolved?
Methodological Answer: Conduct longitudinal studies comparing acute vs. chronic exposure in transgenic mouse models (e.g., Alzheimer’s disease models). Measure advanced glycation end products (AGEs) via ELISA and correlate with cognitive performance (e.g., Morris water maze). Use RNA sequencing to identify pathways activated by this compound, such as NRF2 (antioxidant) vs. RAGE (pro-inflammatory) .
Q. What experimental strategies are effective for investigating novel this compound metabolic pathways in extremophiles?
Methodological Answer: Leverage genomic and proteomic analysis of archaea (e.g., Haloarcula spp.) to identify promiscuous enzymes like pentose dehydrogenases. Use knockout mutants to confirm pathway specificity. Couple this with isotopic tracing (¹³C-D-Ribose) to map carbon flow toward α-ketoglutarate .
Q. How can researchers address gaps in understanding this compound’s impact on mitochondrial function under oxidative stress?
Methodological Answer: Utilize Seahorse XF analyzers to measure oxygen consumption rates (OCR) in fibroblasts from patients with mitochondrial disorders. Combine this with redox-sensitive dyes (e.g., MitoSOX) to quantify ROS production. Validate findings using CRISPR-edited cell lines lacking ribose transporters .
Methodological Considerations
Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?
Methodological Answer: Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to determine EC₅₀ values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For metabolomics data, employ multivariate analysis (PCA or PLS-DA) to identify significant metabolic shifts .
Q. How should researchers control for confounding variables in human trials evaluating this compound supplementation?
Methodological Answer: Implement randomized, double-blind, placebo-controlled designs with stratification by baseline ATP levels or genetic polymorphisms (e.g., SLC2A5 ribose transporters). Use crossover trials to minimize inter-individual variability. Pre-register protocols to ensure reproducibility .
Data Contradiction & Validation
Q. What steps should be taken when preclinical data on this compound’s safety conflicts with clinical observations?
Methodological Answer: Reconcile discrepancies by re-evaluating species-specific metabolism (e.g., differences in ribokinase activity). Perform meta-analyses of existing toxicity data, focusing on biomarkers like serum methylglyoxal (a glycation agent). Validate findings in 3D organoid models to bridge in vitro-in vivo gaps .
Q. How can researchers validate the specificity of this compound interactions in complex biological systems?
Methodological Answer: Use competitive inhibition assays with structural analogs (e.g., L-Ribose) to confirm binding specificity. Apply surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Cross-validate with siRNA knockdown of putative receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
